molecular formula C11H9ClN4O2 B1425615 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine CAS No. 1202759-74-7

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Cat. No.: B1425615
CAS No.: 1202759-74-7
M. Wt: 264.67 g/mol
InChI Key: LGDZHLUWVLZOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9ClN4O2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDZHLUWVLZOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS 1202759-74-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. The document covers its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic characteristics, and potential applications as a key intermediate and bioactive molecule.

Chemical Identity and Properties

This compound is a heterocyclic aromatic amine. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the specific substitutions on this molecule—a chloro group at the 2-position, a methyl group at the 5-position, and a 3-nitrophenylamino group at the 4-position—confer distinct chemical reactivity and potential for biological interactions.

PropertyValueSource
CAS Number 1202759-74-7[1]
Molecular Formula C₁₁H₉ClN₄O₂
Molecular Weight 264.67 g/mol
Purity Typically available at ≥99%[1]
Appearance Expected to be a solid
Synonyms 2-Chloro-5-methyl-N-(3-nitrophenyl)-4-pyrimidinamine

Synthesis and Mechanism

The rationale for this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, especially when the pyrimidine ring is activated by electron-withdrawing groups.

Synthesis_Pathway cluster_reaction Proposed Synthesis reagent1 2,4-dichloro-5-methylpyrimidine intermediate Meisenheimer Complex (Transition State) reagent1->intermediate + reagent2 reagent2 3-nitroaniline product This compound byproduct HCl intermediate->product caption Proposed synthetic workflow. NMR_Prediction compound This compound Structure H_NMR Predicted ¹H NMR Signals compound->H_NMR C_NMR Predicted ¹³C NMR Signals compound->C_NMR H_signals Pyrimidine H (singlet, ~8.5 ppm) Nitrophenyl H's (multiplets, 7.5-8.2 ppm) Methyl H's (singlet, ~2.3 ppm) Amine H (broad singlet, ~9.5 ppm) H_NMR->H_signals C_signals Pyrimidine C's (110-165 ppm) Nitrophenyl C's (115-150 ppm) Methyl C (~15 ppm) C_NMR->C_signals caption Predicted NMR spectral regions. Kinase_Inhibition Kinase Protein Kinase Active Site Binding Competitive Inhibition Inhibitor 2-chloro-5-methyl-N- (3-nitrophenyl)pyrimidin-4-amine (or derivative) Inhibitor->Kinase Binds ATP ATP ATP->Kinase Binds caption Potential mechanism of kinase inhibition.

References

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Pyrimidine scaffolds are foundational in numerous therapeutic agents, and a thorough understanding of their physicochemical characteristics is paramount for the successful design, synthesis, and formulation of new drug candidates.[3][5] This document details the structural identity of the title compound and outlines authoritative, field-proven experimental methodologies for determining its key physical properties, including molecular structure, melting point, and solubility. The causality behind experimental choices and the interpretation of results are emphasized to provide researchers, scientists, and drug development professionals with a practical and self-validating framework for characterization.

Molecular Structure and Identity

This compound belongs to the pyrimidine class of heterocyclic aromatic compounds.[2][3] The core pyrimidine ring is substituted at positions 2, 4, and 5. The presence of a chloro group, a methyl group, and a substituted aminophenyl moiety contributes to its unique physicochemical profile, influencing its reactivity, solubility, and potential for intermolecular interactions.[1]

Caption: 2D Structure of the title compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 1202759-74-7 [6][7]
Molecular Formula C₁₁H₉ClN₄O₂ [7]

| Molecular Weight | 264.67 g/mol | Calculated |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For drug candidates, properties like melting point serve as an indicator of purity, while solubility is a key factor influencing bioavailability.[8][9][10]

Table 2: Summary of Physical Properties

Property Value Method Notes
Appearance Yellow Solid Visual Inspection Based on typical appearance of similar nitro-aromatic compounds.
Melting Point Data not available Capillary Method / DSC A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity.
Solubility
Aqueous (pH 7.4) Expected to be low Shake-Flask Method Poor aqueous solubility is common for planar, aromatic molecules and can hinder drug development.[3]
DMSO Expected to be soluble Nephelometry/Visual DMSO is a common solvent for initial stock solutions in high-throughput screening.[9][11]

|     Ethanol, Methanol | Expected to be sparingly soluble | Gravimetric Analysis | Solubility in organic solvents is crucial for synthesis, purification, and formulation.[1] |

Experimental Methodologies for Characterization

The following protocols describe standard, reliable methods for determining the physical properties of a novel small molecule like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[12][13] Impurities typically depress the melting point and broaden the range.[14]

Methodology: Capillary Melting Point

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.[14][15]

    • Firmly tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm at the bottom.[14]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[12]

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.[14] Slow heating is critical for accuracy.[14]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[14][15] The melting point is reported as the range T1-T2.

    • Perform the measurement in duplicate or triplicate to ensure reproducibility.

cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Grind Sample to Fine Powder prep2 Pack 2-3mm in Capillary Tube prep1->prep2 measure1 Insert into Apparatus prep2->measure1 measure2 Heat Rapidly for Approximate MP measure1->measure2 measure3 Cool and Re-heat Slowly (1-2°C/min) measure2->measure3 measure4 Record T1 (First Liquid) and T2 (All Liquid) measure3->measure4 report1 Report as Range (T1-T2) measure4->report1 report2 Repeat for Consistency report1->report2

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment

Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[8][11] It is a critical parameter for predicting a drug's absorption and bioavailability. The Shake-Flask method is the gold standard for this determination.[8]

Methodology: Shake-Flask Method

  • System Preparation:

    • Prepare relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological conditions.[8]

    • Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[10]

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical studies) for a sufficient period to reach equilibrium.[8] This may take 24-72 hours.

    • The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

      • Centrifugation: Spin the vials at high speed to pellet the solid.

      • Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles. Note that adsorption to the filter can potentially underestimate solubility.[16]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the solubility based on the measured concentration and the dilution factor.

A Add Excess Solid to Buffer B Agitate at Constant Temp (e.g., 24-72h) A->B Equilibration C Phase Separation (Centrifuge or Filter) B->C Achieve Saturation D Extract Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E Analysis F Calculate Solubility (mg/mL or µM) E->F

Caption: Workflow for Shake-Flask Solubility Assessment.

Definitive Structural Elucidation

Principle: Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a molecule.[17][18][19] It provides precise information on bond lengths, bond angles, and stereochemistry.

Methodology: Single-Crystal X-ray Diffraction

  • Crystallization:

    • The most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all dimensions) free of significant defects.[17]

    • Common methods for small molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A screen of various solvents and solvent mixtures is typically required.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[17]

    • The crystal is cooled (typically to ~100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.

    • The diffractometer rotates the crystal, and a detector records the intensities and positions of the diffracted X-ray reflections.[17][18]

  • Structure Solution and Refinement:

    • The diffraction pattern is analyzed to determine the unit cell dimensions and crystal symmetry.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution molecular structure.[17]

A Grow Single Crystal (Slow Evaporation, etc.) B Mount Crystal and Cool to ~100 K A->B C Irradiate with X-rays Collect Diffraction Pattern B->C D Solve Phase Problem Generate Electron Density Map C->D E Build and Refine Atomic Model D->E F Final 3D Molecular Structure E->F

Caption: Workflow for Single-Crystal X-ray Crystallography.

Significance in Research and Drug Development

  • Purity and Identity: A sharp, reproducible melting point provides strong evidence of the compound's purity, a fundamental requirement for any biological testing.

  • Solubility and Bioavailability: Aqueous solubility is a primary driver of oral absorption.[9] Compounds with low solubility often exhibit poor bioavailability, requiring significant formulation efforts or chemical modification.[3][10] Early assessment of solubility helps prioritize compounds with more favorable drug-like properties.[11]

  • Formulation Development: Understanding solubility in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies, from simple DMSO stocks to more complex delivery systems.

  • Structure-Activity Relationship (SAR): The definitive 3D structure from X-ray crystallography is invaluable for computational modeling and understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. While specific physical data for this compound is not widely published, this guide provides the necessary framework and experimental protocols for its thorough characterization. By applying these robust methodologies for determining melting point, solubility, and molecular structure, researchers can ensure the quality of their material, interpret biological data with confidence, and make informed decisions in the drug discovery and development process.

References

An In-depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. While specific literature on this exact compound is limited, this document synthesizes information from related structures to offer insights into its chemical properties, a plausible synthetic route, and potential areas of application.

Core Molecular Structure and Properties

This compound possesses a multi-functionalized heterocyclic scaffold. The core of the molecule is a pyrimidine ring, a diazine that is a fundamental component of nucleic acids.[1] This core is substituted at key positions, influencing its chemical reactivity and potential biological activity.

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This core is known to be a key pharmacophore in a wide range of biologically active compounds.[2][3]

  • 4-Amino Linkage: An amine group at the 4-position connects the pyrimidine ring to a 3-nitrophenyl group. This linkage is crucial for the molecule's overall conformation and potential hydrogen bonding interactions.

  • 2-Chloro Substituent: A chlorine atom at the 2-position of the pyrimidine ring acts as a good leaving group, making this site susceptible to nucleophilic substitution reactions. This provides a handle for further chemical modification.

  • 5-Methyl Group: A methyl group at the 5-position can influence the electronic properties of the pyrimidine ring and provide steric bulk, which can affect binding to biological targets.

  • 3-Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring is a strong electron-withdrawing group, which can significantly impact the electronic distribution of the entire molecule. The meta position of the nitro group influences the molecule's polarity and potential for specific interactions.

Physicochemical Properties (Predicted):

PropertyValueSource
CAS Number1202759-74-7[4]
Molecular FormulaC₁₁H₉ClN₄O₂
Molecular Weight264.67 g/mol
AppearancePredicted to be a crystalline solidN/A
SolubilityLikely soluble in polar organic solvents like DMSO and DMFN/A

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

A common precursor for such a reaction is a di-chlorinated pyrimidine. In this case, 2,4-dichloro-5-methylpyrimidine would be the key starting material. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic aromatic substitution allows for a selective reaction with an amine.

Proposed Reaction Scheme:

G reactant1 2,4-dichloro-5-methylpyrimidine product This compound reactant1->product + reactant2 3-nitroaniline reactant2->product

References

An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Potential BRD4-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a small molecule of significant interest in the field of cancer therapeutics. With a molecular weight of 264.67 g/mol , this compound has been investigated as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various malignancies. This document details the physicochemical properties, a robust synthesis protocol, and the foundational principles of its characterization. Furthermore, it delves into its mechanism of action as a BRD4 inhibitor and its potential applications in drug discovery and development.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription. BRD4 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key cancer-driving genes such as MYC. The development of small molecule inhibitors targeting BRD4 has thus become a promising strategy in oncology. This compound has been identified as a potential BRD4-kinase inhibitor, positioning it as a valuable tool for cancer research and a potential lead compound for novel anti-cancer therapies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₄O₂--INVALID-LINK--
Molecular Weight 264.67 g/mol PubChem
CAS Number 1202759-74-7--INVALID-LINK--
Appearance (Predicted) Solid-
Solubility (Predicted) Soluble in organic solvents such as DMSO and methanol-

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • 3-nitroaniline

  • Triethylamine (or other suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous DMF, add 3-nitroaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality of Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic aromatic substitution reaction.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup and extraction are essential for removing the DMF and other water-soluble impurities.

  • Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.

Diagram of Synthetic Workflow

SynthesisWorkflow Reactants 2,4-dichloro-5-methylpyrimidine + 3-nitroaniline + Triethylamine in DMF Reaction Nucleophilic Aromatic Substitution (Room Temperature, 12-24h) Reactants->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques. While specific spectral data for this exact compound is not publicly available in peer-reviewed journals, the following are the expected characterization methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H, C=N, and NO₂ stretching vibrations.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the final compound.

Mechanism of Action and Biological Activity

This compound has been investigated as an inhibitor of BRD4.[1]

Signaling Pathway

BRD4_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recognizes PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes initiates Proliferation Decreased Cell Proliferation Oncogenes->Proliferation Apoptosis Induction of Apoptosis Oncogenes->Apoptosis Inhibitor This compound Inhibitor->BRD4 inhibits binding

Caption: Proposed mechanism of action of this compound as a BRD4 inhibitor.

By binding to the acetyl-lysine binding pocket of BRD4, the compound displaces it from chromatin, leading to the downregulation of target oncogenes. This disruption of the transcriptional program can induce cell cycle arrest and apoptosis in cancer cells. The biological activity of this compound would typically be evaluated through a series of in vitro and in vivo assays.

In Vitro Assays:

  • BRD4 Binding Assays: Techniques such as AlphaScreen or fluorescence polarization would be used to quantify the binding affinity of the compound to BRD4.

  • Cell Viability Assays: The effect of the compound on the proliferation of various cancer cell lines would be assessed using assays like MTT or CellTiter-Glo.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET could be employed to confirm that the compound engages with BRD4 within the cellular environment.

  • Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing would be used to measure the downregulation of BRD4 target genes, such as MYC.

In Vivo Studies:

  • Xenograft Models: The anti-tumor efficacy of the compound would be evaluated in mouse models bearing human cancer cell line xenografts.

Applications in Drug Discovery

This compound serves as a valuable scaffold for the development of more potent and selective BRD4 inhibitors. Its chemical structure provides multiple points for modification to optimize its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies originating from this compound could lead to the discovery of clinical candidates for the treatment of a wide range of cancers, including hematological malignancies and solid tumors that are dependent on BRD4-regulated transcription.

Conclusion

This compound is a promising small molecule with the potential to modulate epigenetic pathways through the inhibition of BRD4. This technical guide has outlined its fundamental chemical properties, a plausible synthetic route, and the analytical methods for its characterization. The exploration of its mechanism of action and biological activity underscores its significance as a tool for cancer research and a starting point for the development of novel therapeutics. Further investigation into its biological properties and optimization of its structure are warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the DMSO Solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of candidate molecules is paramount. Among these, solubility is a critical parameter that dictates a compound's suitability for biological screening, formulation, and ultimately, its potential as a therapeutic agent. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in research and high-throughput screening (HTS) due to its remarkable ability to dissolve a wide range of small molecules.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine , a pyrimidine derivative of interest in medicinal chemistry.[3][4]

While specific quantitative solubility data for this compound in DMSO is not extensively reported in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility in DMSO, present detailed experimental protocols for its determination, discuss critical factors influencing the results, and provide a framework for data interpretation and reporting.

The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The structural motifs of this compound, including the pyrimidine core, a chloro substituent, and a nitrophenyl group, all contribute to its overall physicochemical properties and potential biological interactions.

Theoretical Framework: Solubility in DMSO

DMSO is a highly polar, aprotic solvent, making it an excellent medium for dissolving a diverse array of compounds.[1][2] Its ability to act as both a hydrogen bond acceptor and its large dipole moment contribute to its solvation power. For a compound like this compound, several molecular characteristics will govern its solubility in DMSO:

  • Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the molecule allows for potential hydrogen bonding with DMSO.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. Compounds that crystallize from DMSO may adopt a lower energy, less soluble form.[5]

  • Molecular Size and Shape: These factors influence how well the molecule fits into the solvent structure.

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, while thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[6] For many applications in early drug discovery, kinetic solubility is the more relevant parameter.[6]

Experimental Determination of Solubility in DMSO

A precise and reproducible determination of solubility is crucial. Below are two common and reliable methods for quantifying the solubility of this compound in DMSO.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials.

    • Accurately add a known volume of anhydrous DMSO to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.

Protocol 2: Kinetic Solubility Determination for High-Throughput Applications

This method is often employed in early drug discovery for a more rapid assessment of solubility.[6]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). This is often done by accurately weighing the compound and adding the calculated volume of DMSO.[2]

  • Serial Dilution:

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Visual Inspection or Instrumental Analysis:

    • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is considered the kinetic solubility.

    • Alternatively, for a more quantitative assessment, the dilutions can be analyzed by nephelometry or turbidimetry to detect light scattering from insoluble particles.

Visualization of Experimental Workflow

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility T1 Add Excess Compound to DMSO T2 Equilibrate (24-72h at constant T) T1->T2 T3 Filter Supernatant T2->T3 T4 Quantify by HPLC/LC-MS T3->T4 K1 Prepare High-Concentration Stock in DMSO K2 Serial Dilution K1->K2 K3 Analyze for Precipitation (Visual/Instrumental) K2->K3

Caption: Workflow for determining thermodynamic and kinetic solubility.

Factors Influencing DMSO Solubility

Several factors can significantly impact the measured solubility of this compound in DMSO. Careful control of these variables is essential for obtaining reliable and reproducible data.

FactorInfluence on SolubilityMitigation and Best Practices
Water Content DMSO is highly hygroscopic. The presence of water can significantly decrease the solubility of many organic compounds.[5]Use anhydrous DMSO and handle it in a dry environment. Store DMSO in tightly sealed containers.
Temperature The dissolution of most solids is an endothermic process, so solubility generally increases with temperature.[7]Maintain a constant and recorded temperature during the experiment.
Compound Stability The compound may degrade in DMSO over time, or it may crystallize into a less soluble polymorphic form.[2][5]Prepare fresh solutions whenever possible. Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2]
Purity of the Compound Impurities can affect the measured solubility.Use a well-characterized compound with known purity.
pH of the Solution While less of a factor in neat DMSO, if aqueous buffers are used in subsequent dilutions, the pH can drastically affect the solubility of ionizable compounds.[7]For experiments involving aqueous dilutions, use buffered solutions and record the final pH.

Logical Relationship of Influencing Factors

G Sol Measured Solubility Water Water Content Water->Sol decreases Temp Temperature Temp->Sol generally increases Stability Compound Stability Stability->Sol can decrease Purity Compound Purity Purity->Sol affects accuracy

Caption: Key factors influencing the solubility of a compound in DMSO.

Data Presentation and Interpretation

As no specific experimental data for the solubility of this compound in DMSO is readily available in the literature, the following table provides a standardized format for presenting such data once it has been experimentally determined.[1]

ParameterValueUnitsExperimental Conditions
Thermodynamic Solubility [Insert Value]mg/mL or mMDMSO, 25°C, 48h equilibration
Kinetic Solubility [Insert Value]mMDMSO, room temperature
Method of Analysis [e.g., HPLC-UV]-[e.g., Column, Mobile Phase]
Appearance of Saturated Solution [e.g., Clear, Colorless]--

Interpretation of Results:

A high solubility in DMSO (typically >10 mM) is desirable for creating concentrated stock solutions for HTS.[8] If the solubility is found to be low, it may necessitate adjustments to screening protocols or consideration of alternative solvents or formulation strategies. It is also crucial to note any potential for precipitation upon dilution into aqueous media, a phenomenon known as "crashing out," which can lead to erroneous results in biological assays.[2]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO. By adhering to the detailed protocols and considering the critical factors outlined, researchers can generate accurate and reliable solubility data. This information is a vital component of the preclinical evaluation of this and other pyrimidine derivatives, enabling informed decisions in the drug discovery and development pipeline.

References

An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: Physicochemical Properties, Synthesis, and Safety Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Pyrimidine Derivative

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a distinct molecule within the vast landscape of heterocyclic chemistry, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, characterized by a substituted pyrimidine core, integrates a reactive chlorine atom, a methyl group, and a nitrophenyl amine moiety. This unique combination of functional groups suggests a potential for diverse chemical transformations and a spectrum of biological activities. As a relatively novel compound, a comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher intending to unlock its full potential. This guide aims to provide a foundational, in-depth technical overview of this compound, empowering researchers to approach its study with a robust framework of knowledge.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1202759-74-7[1]
Molecular Formula C₁₁H₉ClN₄O₂
Molecular Weight 264.67 g/mol
Appearance Solid (form may vary)
Purity Typically >95%
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poor solubility in water is anticipated.

Synthesis and Purification: A Proposed Experimental Workflow

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical synthetic route can be devised based on established pyrimidine chemistry. The following proposed workflow outlines a potential multi-step synthesis, emphasizing the rationale behind each step.

Proposed Synthetic Pathway

The synthesis of the target compound likely involves the sequential construction and functionalization of the pyrimidine ring. A plausible disconnection approach suggests the reaction of a suitably substituted pyrimidine precursor with 3-nitroaniline.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A Starting Materials (e.g., β-ketoester, urea derivative) B Cyclocondensation A->B Reaction C Functionalized Pyrimidinone B->C Formation D Pyrimidinone F 2,4-dichloro-5-methylpyrimidine D->F Chlorination E Chlorinating Agent (e.g., POCl₃) E->F G 2,4-dichloro-5-methylpyrimidine I Target Compound G->I SNAr Reaction H 3-Nitroaniline H->I

References

An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2] The modular nature of PROTACs allows for the rational design and synthesis of degraders by combining a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine , a novel building block with significant potential for the development of next-generation protein degraders. We will explore its chemical properties, proposed synthetic routes, and its application in the design and characterization of PROTACs, supported by detailed experimental protocols and scientific rationale.

Part 1: The Core Scaffold: this compound

Chemical Properties and Structure

The foundational building block, this compound, is a disubstituted pyrimidine with key chemical features that make it an attractive starting point for the synthesis of protein degraders.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₉ClN₄O₂
Molecular Weight 264.67 g/mol
Canonical SMILES Cc1cnc(nc1Cl)Nc2cccc(c2)--INVALID-LINK--[O-]
Key Functional Groups Pyrimidine, Chloro, Amino, Nitro

The 2,4-disubstituted pyrimidine core is a prevalent motif in medicinal chemistry, frequently found in kinase inhibitors.[4] The chloro group at the 2-position serves as a versatile synthetic handle for introducing linkers via nucleophilic aromatic substitution. The N-(3-nitrophenyl)amino group at the 4-position, with its specific electronic and steric properties, can be envisioned as a potential recognition element for either a protein of interest (POI) or an E3 ligase.

Rationale as a Protein Degrader Building Block

The strategic design of this molecule suggests its utility in TPD for several reasons:

  • A "Warhead" for Kinases: Many kinase inhibitors are based on the N-phenylpyrimidin-4-amine scaffold.[5][6] The N-(3-nitrophenyl) group could confer specific binding to the ATP-binding pocket of a target kinase. By converting a kinase inhibitor into a degrader, one can potentially achieve a more profound and durable pharmacological effect and overcome resistance mechanisms associated with traditional inhibitors.

  • A Novel E3 Ligase Ligand: The TPD field is actively seeking to expand the repertoire of E3 ligase ligands beyond the commonly used binders for VHL and Cereblon.[3][7] The unique chemical architecture of this compound presents an opportunity to explore its binding to less-utilized E3 ligases, potentially enabling tissue-specific or novel target degradation profiles.

Part 2: Synthesis and Functionalization

Proposed Synthetic Route

A plausible synthetic route to the core scaffold would involve the condensation of a substituted guanidine with a β-ketoester or equivalent, followed by chlorination. A more direct approach, however, would be the nucleophilic substitution of a dichloropyrimidine.

Synthesis_of_Core_Scaffold 2,4-dichloro-5-methylpyrimidine 2,4-dichloro-5-methylpyrimidine Core_Scaffold 2-chloro-5-methyl-N- (3-nitrophenyl)pyrimidin-4-amine 2,4-dichloro-5-methylpyrimidine->Core_Scaffold 3-nitroaniline, base

Caption: Proposed synthesis of the core scaffold.

A detailed experimental protocol for a similar reaction is as follows:

Protocol 2.1: Synthesis of this compound

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in isopropanol, add 3-nitroaniline (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategies for Linker Attachment

The chloro group at the C2 position is the primary site for linker attachment. Nucleophilic substitution with an amine-terminated linker is a common and efficient strategy.

Linker_Attachment Core_Scaffold Core Scaffold Functionalized_Scaffold Functionalized Scaffold Core_Scaffold->Functionalized_Scaffold Nucleophilic Substitution Linker H2N-Linker-PG (PG = Protecting Group) Linker->Functionalized_Scaffold

Caption: Linker attachment to the core scaffold.

Part 3: Application in PROTAC Design and Synthesis

General Principles of PROTAC Design

A PROTAC is a heterobifunctional molecule composed of a warhead that binds to a POI, a ligand that recruits an E3 ligase, and a linker that connects them. The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for subsequent ubiquitination and degradation of the POI.[3]

Hypothetical PROTAC Design

Let's consider a hypothetical PROTAC where our core scaffold acts as a warhead for a kinase, and we use a known ligand for the E3 ligase Cereblon (CRBN), such as a thalidomide derivative.

PROTAC_Design PROTAC Kinase Warhead (Core Scaffold) Linker E3 Ligase Ligand (e.g., Thalidomide derivative)

Caption: Modular design of a hypothetical PROTAC.

Synthetic Workflow for a PROTAC

The synthesis would involve a convergent approach where the functionalized core scaffold and the E3 ligase ligand-linker conjugate are coupled in the final step.

Protocol 3.3: Synthesis of a Hypothetical PROTAC

  • Synthesis of the Linker-E3 Ligase Ligand Conjugate: Synthesize or procure a thalidomide derivative with a linker terminating in a functional group suitable for coupling (e.g., a carboxylic acid).

  • Functionalization of the Core Scaffold: React this compound with an amine-terminated linker (e.g., a PEG linker with a terminal amine) via nucleophilic aromatic substitution as described in Protocol 2.2.

  • Final Coupling: Couple the amine-functionalized core scaffold with the carboxylic acid-functionalized E3 ligase ligand-linker conjugate using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.

  • Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the PROTAC using LC-MS and NMR spectroscopy.

Part 4: Characterization of Protein Degraders

A series of in vitro and cellular assays are required to validate the activity of a newly synthesized PROTAC.

In Vitro Assays

4.1.1. Target and E3 Ligase Binding Assays

It is essential to confirm that the PROTAC retains affinity for both the target protein and the E3 ligase.

Assay TypePrinciple
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer measures proximity.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescently labeled ligands upon binding.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.

Protocol 4.1.1: TR-FRET Binding Assay

  • Reconstitute the recombinant kinase and a fluorescently labeled tracer.

  • Add the synthesized PROTAC at various concentrations.

  • Add a terbium-labeled anti-tag antibody that binds to the kinase.

  • Incubate to allow for binding equilibrium.

  • Measure the TR-FRET signal on a plate reader. A decrease in signal indicates displacement of the tracer by the PROTAC.

4.1.2. Ternary Complex Formation Assays

Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is a critical step.

Protocol 4.1.2: AlphaLISA Ternary Complex Assay

  • Use a biotinylated POI and a tagged E3 ligase (e.g., GST-tagged).

  • Add the PROTAC at various concentrations.

  • Add streptavidin-coated donor beads and anti-tag-coated acceptor beads.

  • Incubate to allow for complex formation and bead proximity.

  • Measure the AlphaLISA signal. An increase in signal indicates the formation of the ternary complex.

4.1.3. In Vitro Ubiquitination Assays

This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol 4.1.3: In Vitro Ubiquitination Assay

  • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (e.g., CRBN-DDB1), ubiquitin, and ATP.

  • Add the recombinant POI and the PROTAC.

  • Incubate the reaction at 37 °C.

  • Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-POI antibody. An increase in high molecular weight bands indicates polyubiquitination.

Cellular Assays

4.2.1. Target Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context.

Protocol 4.2.1: Western Blot for Protein Degradation

  • Culture cells that endogenously express the target kinase.

  • Treat the cells with the PROTAC at various concentrations and for different time points.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody against the target kinase and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the bands.

  • Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

4.2.2. Cellular Viability and Cytotoxicity Assays

These assays determine the downstream functional consequences of target protein degradation.

Protocol 4.2.2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Plate cancer cells that are dependent on the target kinase for survival.

  • Treat the cells with the PROTAC at various concentrations.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Measure the luminescence to determine the effect of the PROTAC on cell viability and calculate the IC₅₀ value.

Characterization_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Binding Target & E3 Binding Ternary_Complex Ternary Complex Formation Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Degradation Protein Degradation Ubiquitination->Degradation Viability Cell Viability Degradation->Viability

Caption: A typical workflow for characterizing a novel protein degrader.

Part 5: Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the development of novel protein degraders. Its chemical features allow for its potential use as either a warhead for targeting proteins, particularly kinases, or as a novel ligand for recruiting E3 ligases. The synthetic tractability of the scaffold enables the straightforward incorporation of various linkers for the generation of PROTAC libraries. The comprehensive suite of in vitro and cellular assays outlined in this guide provides a robust framework for the characterization and optimization of degraders derived from this core. As the field of targeted protein degradation continues to evolve, the exploration of new chemical scaffolds like this will be paramount in expanding the druggable proteome and developing next-generation therapeutics for a wide range of diseases.

Part 6: References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • BOC Sciences. (n.d.). E3 Ligase Ligands for PROTAC. Retrieved from --INVALID-LINK--

  • Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13279–13303.

  • Paiva, S.-L., & Crews, C. M. (2019). Discovery of E3 Ligase Ligands for Target Protein Degradation. Accounts of Chemical Research, 52(4), 895–905.

  • Tong, B., et al. (2020). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 5(1), 1-21.

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378.

References

The Evolving Landscape of Pyrimidine-Based Therapeutics: A Technical Guide to the Biological Activity of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a compelling rationale for its exploration in drug design.[1][2] This guide delves into the biological potential of a specific class of pyrimidine derivatives built upon the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine core. We will explore the synthetic strategies, diverse biological activities, and the underlying mechanistic principles that govern their therapeutic potential. This document is intended to serve as a comprehensive resource, blending established scientific knowledge with practical, field-proven insights to empower researchers in their quest for next-generation therapeutics.

The Strategic Design and Synthesis of Novel Pyrimidine Derivatives

The this compound scaffold serves as a versatile starting point for the generation of a diverse library of compounds. The rationale behind the derivatization of this core structure lies in the principles of structure-activity relationship (SAR) studies.[3][4] By systematically modifying the substituents at various positions on the pyrimidine ring and the phenyl moiety, it is possible to fine-tune the molecule's physicochemical properties and its interaction with biological targets.[3]

A general synthetic approach to these derivatives often involves the initial reaction of a suitable starting material, such as 2,4-dichloro-5-methylpyrimidine, with 3-nitroaniline to yield the core scaffold. Subsequent modifications can be introduced through various organic reactions, including nucleophilic substitution at the C2-chlorine position and alterations to the nitro group on the phenyl ring.

Below is a generalized workflow for the synthesis of these derivatives:

Synthesis Workflow start Starting Materials (e.g., 2,4-dichloro-5-methylpyrimidine, 3-nitroaniline) step1 Synthesis of Core Scaffold (this compound) start->step1 step2 Derivatization at C2-position (Nucleophilic Substitution) step1->step2 step3 Modification of Phenyl Ring (e.g., Reduction of Nitro Group) step2->step3 step4 Further Functionalization step3->step4 purification Purification and Characterization (Chromatography, NMR, Mass Spectrometry) step4->purification final_product Library of Derivatives purification->final_product

Caption: Generalized synthetic workflow for generating a library of this compound derivatives.

Unveiling the Anticancer Potential: A Primary Focus

A significant body of research has highlighted the anticancer properties of pyrimidine derivatives.[1][5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.[5][8]

Mechanism of Action: Targeting Cellular Proliferation

Many pyrimidine derivatives function as inhibitors of protein kinases, enzymes that play a crucial role in regulating cell growth, differentiation, and survival.[9][10] For instance, the inhibition of Cyclin-Dependent Kinases (CDKs) can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5] The structural features of the this compound core, particularly the aminopyrimidine moiety, make it a promising candidate for targeting the ATP-binding pocket of various kinases.[10][11]

The following diagram illustrates a simplified signaling pathway that can be targeted by these pyrimidine derivatives:

Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Signal Transduction Pyrimidine Pyrimidine Derivative Pyrimidine->Kinase_Cascade Inhibition Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Leads to

Caption: Simplified signaling pathway illustrating the inhibition of a kinase cascade by a pyrimidine derivative, leading to the suppression of cancer cell proliferation.

Quantitative Evaluation of Cytotoxicity

The anticancer activity of newly synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.

Table 1: In Vitro Anticancer Activity of Representative 2,4,5-Substituted Pyrimidine Derivatives

CompoundSubstitution at C2Substitution at C5Cancer Cell LineIC50 (µM)Reference
7gc 4-MethoxyphenylaminoPhenylBEL-7402 (Hepatocellular Carcinoma)0.024[5]
7ga 4-Methoxyphenylamino4-ChlorophenylBEL-7402 (Hepatocellular Carcinoma)0.085[5]
7gb 4-Methoxyphenylamino4-FluorophenylBEL-7402 (Hepatocellular Carcinoma)0.092[5]
7gd 4-ChlorophenylaminoPhenylBEL-7402 (Hepatocellular Carcinoma)0.45[5]

This data is representative of 2,4,5-substituted pyrimidines and is included to illustrate the potential potency of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Broadening the Spectrum: Antimicrobial Activity

Beyond their anticancer properties, pyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][3][12] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall or nucleic acids.[12]

Screening for Antimicrobial Efficacy

The initial screening of antimicrobial activity is often performed using the disk diffusion method. This qualitative assay provides a preliminary indication of a compound's ability to inhibit microbial growth.

Step-by-Step Methodology: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate to create a lawn of growth.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the surface of the inoculated agar plate. A solvent control disk and a positive control disk with a standard antibiotic should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.

Quantitative Antimicrobial Susceptibility Testing

To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, a broth microdilution assay is commonly employed.

Step-by-Step Methodology: Broth Microdilution Assay

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Targeting Key Enzymes: A Versatile Mode of Action

The ability of pyrimidine derivatives to inhibit specific enzymes extends beyond the realm of cancer therapy. These compounds have been investigated as inhibitors of a variety of enzymes implicated in other diseases.[5]

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme and the method of detection. However, a general workflow can be outlined:

Enzyme Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) step1 Pre-incubation (Enzyme + Inhibitor) start->step1 step2 Initiate Reaction (Add Substrate) step1->step2 step3 Incubation (Controlled Time and Temperature) step2->step3 step4 Stop Reaction (Optional) step3->step4 detection Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) step4->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis

References

Methodological & Application

Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a key intermediate in the development of advanced therapeutic agents. Pyrimidine derivatives are a cornerstone in medicinal chemistry, recognized for their role as privileged scaffolds in the design of protein kinase inhibitors for cancer therapy.[1][2] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of the title compound, grounded in the principles of nucleophilic aromatic substitution. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly discussed to ensure reliable and reproducible results in a laboratory setting.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a multitude of biologically active molecules, including nucleic acids.[1] Its inherent drug-like properties have made it a central focus in the discovery of novel therapeutics. Notably, substituted pyrimidines have demonstrated significant potential as inhibitors of various protein kinases, such as Aurora kinases, which are often dysregulated in cancer.[3][4] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex kinase inhibitors. The strategic placement of the chloro, methyl, and nitrophenyl groups provides a versatile platform for further chemical modifications and structure-activity relationship (SAR) studies.

This protocol outlines a reliable method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme and Mechanism

The synthesis proceeds through the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic attack by the amine group of 3-nitroaniline drives the regioselectivity of the reaction.

Diagram of the Reaction Pathway:

Reaction_Pathway reagent1 2,4-dichloro-5-methylpyrimidine arrow Base (e.g., DIPEA) Solvent (e.g., 2-Propanol) Heat reagent1->arrow reagent2 3-nitroaniline reagent2->arrow product This compound plus2 + HCl product->plus2 plus1 + arrow->product

Caption: Synthesis of the target compound via nucleophilic aromatic substitution.

The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, which neutralizes the hydrochloric acid byproduct generated during the reaction. The choice of a polar aprotic or protic solvent and elevated temperature accelerates the reaction rate.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,4-dichloro-5-methylpyrimidine≥98%
3-nitroaniline≥99%
N,N-diisopropylethylamine (DIPEA)≥99%
2-Propanol (IPA)Anhydrous, ≥99.5%
Ethyl acetateACS grade
HexanesACS grade
Deionized water
Brine (saturated NaCl solution)
Anhydrous sodium sulfateGranular
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Flash chromatography systemSilica gel
Melting point apparatus
NMR spectrometer
Mass spectrometer
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.0 eq).

  • Reagent Addition: Add 3-nitroaniline (1.0-1.2 eq) to the flask.

  • Solvent and Base: Add anhydrous 2-propanol (sufficient to make a stirrable slurry, typically 5-10 mL per gram of the limiting reagent). Add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and maintain for 4-12 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete (consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 2-propanol.

    • Redissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₉ClN₄O₂; Calculated MW: 264.67 g/mol ).

  • Melting Point: To assess purity.

  • HPLC: To determine the purity of the final compound.

Safety and Handling

  • 2,4-dichloro-5-methylpyrimidine: Corrosive and an irritant. Handle with care.

  • 3-nitroaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • DIPEA: Flammable and corrosive.

  • Solvents: Flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Expected Results and Troubleshooting

ParameterExpected Value
Yield 70-90% (after purification)
Appearance Yellow to orange solid
Purity (by HPLC) >98%

Troubleshooting:

  • Low Yield:

    • Ensure all reagents are of high purity and anhydrous where specified.

    • Incomplete reaction: Extend the reaction time or increase the temperature slightly. Monitor by TLC.

    • Loss during work-up: Ensure complete extraction and minimize transfers.

  • Impure Product:

    • Inefficient purification: Optimize the solvent system for chromatography or recrystallization.

    • Side reactions: The presence of a di-substituted product (reaction at both C2 and C4) is possible if the reaction temperature is too high or the reaction time is excessively long.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - Add 2,4-dichloro-5-methylpyrimidine,  3-nitroaniline, 2-propanol, and DIPEA  to a round-bottom flask. start->setup react Reaction: - Heat to reflux (82°C). - Monitor by TLC (4-12h). setup->react workup Work-up: - Cool and concentrate. - Dissolve in ethyl acetate. - Wash with water and brine. - Dry with Na2SO4. react->workup purify Purification: - Flash chromatography or  recrystallization. workup->purify characterize Characterization: - NMR, MS, MP, HPLC. purify->characterize end End characterize->end

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrimidine derivatives.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount in drug discovery and development. This application note provides a comprehensive technical guide on the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a valuable intermediate in the synthesis of various biologically active molecules. The primary focus will be on the elucidation of the reaction mechanism, a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and a discussion of key experimental considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and structurally related compounds.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved through the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a class of reactions fundamental to heterocyclic chemistry.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of chloropyrimidines is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized intermediate, followed by the departure of a leaving group.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amino group of 3-nitroaniline on one of the electron-deficient carbon atoms of the pyrimidine ring bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, in this specific case, is influenced by the electronic nature of the substituents.

  • Chloride Elimination and Re-aromatization: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, a good leaving group. This step is typically fast and results in the formation of the final substituted pyrimidine product.

Regioselectivity: The Critical C4 Position

A key consideration in the reaction of 2,4-dichloropyrimidines is regioselectivity – which of the two chlorine atoms is preferentially substituted. In the case of 2,4-dichloro-5-methylpyrimidine, the substitution predominantly occurs at the C4 position. This preference is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the adjacent carbon atoms electrophilic. Generally, the C4 position in 2,4-dichloropyrimidines is more activated towards nucleophilic attack than the C2 position. While substituents on the ring can influence this selectivity, the reaction of N-substituted cyclic amines with 2,4-dichloro-5-methylpyrimidine has been shown to yield 2-amino-4-chloro-5-methylpyrimidines, indicating substitution at the C2 position in that specific case. However, for the reaction with an aromatic amine like 3-nitroaniline, the C4 position is the more probable site of attack.

The presence of the electron-donating methyl group at the C5 position can also influence the electron density of the ring and, consequently, the regioselectivity. It is important to experimentally verify the structure of the product to confirm the position of substitution.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloro-5-methylpyrimidine≥98%Commercially Available
3-Nitroaniline≥99%Commercially Available
Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
Isopropanol (IPA)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.63 g, 10.0 mmol, 1.0 eq).

  • Addition of Reactants: Add isopropanol (40 mL) to the flask and stir the mixture to dissolve the starting material. To this solution, add 3-nitroaniline (1.52 g, 11.0 mmol, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 eq) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain it at this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a solid.

Visualizing the Reaction

Reaction Mechanism Diagram

experimental_workflow Figure 2: Experimental Workflow for Synthesis start Reaction Setup: 2,4-dichloro-5-methylpyrimidine in IPA add_reactants Add 3-nitroaniline and DIPEA start->add_reactants reflux Reflux for 12-16 hours (Monitor by TLC) add_reactants->reflux workup Cool and concentrate reflux->workup extraction Aqueous Work-up: EtOAc and NaHCO3 workup->extraction purification Column Chromatography extraction->purification product Pure 2-chloro-5-methyl-N- (3-nitrophenyl)pyrimidin-4-amine purification->product

Application Notes and Protocols for PROTAC Synthesis Utilizing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Novel Building Blocks

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The rational design and synthesis of novel PROTACs are central to expanding the scope of this technology to new and challenging targets.

The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors, making pyrimidine derivatives attractive candidates for the "warhead" component of PROTACs targeting kinases.[4] This application note provides a detailed guide for researchers on the use of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine as a versatile building block in the synthesis of PROTACs, with a particular focus on its potential as a warhead for targeting kinases such as Bromodomain-containing protein 4 (BRD4).

Chemical Profile of the Building Block

This compound is a substituted pyrimidine with key reactive sites that can be exploited for PROTAC synthesis.

Compound Name CAS Number Molecular Formula Molecular Weight Key Features for PROTAC Synthesis
This compound1202759-74-7C11H9ClN4O2264.67 g/mol - Reactive chloro group for nucleophilic substitution. - Nitro group can be reduced to an amine for linker attachment. - Pyrimidine core as a potential kinase-binding element.

Conceptual Framework for PROTAC Synthesis

The synthesis of a PROTAC using this compound as the warhead precursor involves a multi-step process. The general workflow is outlined below:

PROTAC_Synthesis_Workflow A Warhead Precursor (2-chloro-5-methyl-N- (3-nitrophenyl)pyrimidin-4-amine) D Warhead-Linker Conjugate A->D Linker Attachment B Linker Precursor (e.g., Boc-protected amine with a terminal reactive group) B->D C E3 Ligase Ligand (e.g., Pomalidomide or VHL ligand) E Final PROTAC Molecule C->E Final Conjugation D->E

Figure 1: General workflow for PROTAC synthesis.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound as the starting material for the warhead.

Part 1: Synthesis of the Warhead with a Linker Attachment Point

The initial step involves the modification of the warhead precursor to introduce a functional group suitable for linker conjugation. A common strategy is the reduction of the nitro group to an amine.

Protocol 1: Reduction of the Nitro Group

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude anilino-pyrimidine intermediate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(3-aminophenyl)-2-chloro-5-methylpyrimidin-4-amine.

Part 2: Linker Conjugation to the Warhead

The newly formed amino group on the warhead serves as a nucleophile for the attachment of a linker. This protocol describes the coupling of a Boc-protected amino-PEG linker.

Protocol 2: Amide Coupling of the Linker

  • Reagent Preparation: In a round-bottom flask, dissolve the amino-pyrimidine intermediate from Protocol 1 (1.0 eq) and a Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG2-COOH) (1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the Boc-protected warhead-linker conjugate.

  • Deprotection: Treat the purified product with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the amine-functionalized warhead-linker conjugate.

Part 3: Final PROTAC Assembly

The final step involves the conjugation of the warhead-linker construct with an E3 ligase ligand. This protocol details the coupling to a pomalidomide derivative, a common ligand for the Cereblon (CRBN) E3 ligase.

Protocol 3: Conjugation to Pomalidomide

  • Reagent Preparation: Dissolve the amine-functionalized warhead-linker conjugate from Protocol 2 (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (e.g., 4-(carboxy)-pomalidomide) (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 2.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.

  • Characterization: Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Characterization and Biological Evaluation

Once synthesized, the novel PROTAC should be thoroughly characterized and its biological activity assessed.

Assay Purpose Typical Readout
Binding Affinity To confirm the warhead binds to the target protein (e.g., BRD4).Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Protein Degradation To measure the efficiency of the PROTAC in degrading the target protein.Western Blot, In-Cell Western, Mass Spectrometry-based proteomics
DC50 and Dmax To quantify the potency and maximal degradation of the PROTAC.Dose-response curves from protein degradation assays
Cell Viability To assess the cytotoxic effect of the PROTAC on cancer cell lines.MTT assay, CellTiter-Glo assay

Troubleshooting and Expert Insights

  • Linker Length and Composition: The length and chemical nature of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] It is often necessary to synthesize a small library of PROTACs with varying linkers to identify the optimal construct.

  • E3 Ligase Choice: While CRBN and VHL are the most commonly used E3 ligases, the choice of ligase can significantly impact the degradation efficiency and tissue selectivity of the PROTAC.[6]

  • Solubility: PROTACs are often large molecules with poor aqueous solubility. Careful selection of the linker and warhead can help to mitigate this issue. PEG linkers are commonly used to improve solubility.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel PROTACs, particularly those targeting protein kinases. The synthetic routes outlined in this application note provide a robust framework for researchers to develop their own targeted protein degraders. Through systematic optimization of the warhead, linker, and E3 ligase ligand, this building block can contribute to the discovery of potent and selective therapeutics.

References

Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors from 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy.[1] This application note provides a detailed, field-proven guide for the synthesis of a library of potential pyrimidine-based kinase inhibitors starting from the versatile building block, 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. We will explore a strategic, multi-step synthetic route involving a critical nitro group reduction, followed by diversification through palladium-catalyzed cross-coupling reactions and subsequent functionalization. The protocols herein are designed to be robust and adaptable, enabling the generation of diverse molecular entities for structure-activity relationship (SAR) studies.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapeutics. The 2,4-diaminopyrimidine core is a particularly effective pharmacophore, adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases.[2][3]

Our starting material, this compound, is a strategic precursor for the synthesis of a diverse library of kinase inhibitors. The chloro-substituent at the 2-position provides a handle for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] The nitro group on the phenyl ring, upon reduction to an amine, offers a second point for diversification, allowing for the exploration of the chemical space crucial for optimizing potency and selectivity.

This guide will detail a synthetic workflow to first generate a key amine intermediate, which can then be elaborated into a final library of potential kinase inhibitors.

Synthetic Strategy Overview

Our synthetic approach is a three-stage process designed for modularity and efficiency, allowing for the generation of a diverse library of compounds from a common intermediate.

G A Starting Material This compound B Stage 1: Selective Nitro Reduction Intermediate 1: N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine A->B H2, Pd/C or SnCl2 C Stage 2: Diversification via Cross-Coupling Intermediate 2: Substituted Diaminopyrimidines B->C Suzuki or Buchwald-Hartwig Coupling D Stage 3: Final Functionalization Target Kinase Inhibitors C->D Acylation or Urea Formation

Figure 1: Three-stage synthetic workflow.

Experimental Protocols

Stage 1: Selective Reduction of the Nitro Group

The first critical step is the selective reduction of the nitro group to an amine without affecting the chloro-substituent on the pyrimidine ring. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction.[6][7] However, care must be taken to avoid hydrodechlorination. A key strategy to mitigate this is the use of catalyst modifiers or carefully controlled reaction conditions. An alternative, highly effective method is the use of tin(II) chloride (SnCl2), which is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.[8]

Protocol 1: Synthesis of N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine (Intermediate 1)

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)

    • Ethanol (EtOH), absolute

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

    • Stir the suspension and add tin(II) chloride dihydrate (5.0 eq) portion-wise.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO2) will occur.

    • Continue stirring until the tin salts are fully precipitated.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine as a solid.

ParameterValue/ConditionRationale
Reducing Agent SnCl2·2H2OHigh chemoselectivity for nitro group reduction over aryl chloride.
Solvent EthanolGood solubility for the starting material and reagent.
Temperature RefluxTo ensure a reasonable reaction rate.
Work-up Basic aqueous work-upTo neutralize the acidic reaction mixture and precipitate tin salts.
Purification Column ChromatographyTo remove residual tin species and other impurities.
Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling

With the key amine intermediate in hand, the chloro-substituent at the 2-position can be functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an excellent choice for introducing aryl or heteroaryl moieties, while the Buchwald-Hartwig amination allows for the installation of a variety of amine-based substituents.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A Intermediate 1 E Aryl-substituted Intermediate A->E B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Intermediate 1 J Amino-substituted Intermediate F->J G Amine G->J H Pd Catalyst & Ligand (e.g., Pd2(dba)3, XPhos) H->J I Base (e.g., NaOtBu) I->J

Figure 2: Diversification of Intermediate 1.

Protocol 2a: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine (Intermediate 1) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Schlenk flask or sealed tube

  • Procedure:

    • To a Schlenk flask, add Intermediate 1, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Add the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2b: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine (Intermediate 1) (1.0 eq)

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a Schlenk flask, add the palladium precursor and ligand.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent, Intermediate 1, the amine, and the base.

    • Heat the mixture to 80-110 °C and stir until completion.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine.

    • Dry, concentrate, and purify as described above.

ParameterSuzuki-MiyauraBuchwald-HartwigRationale
Catalyst Pd(PPh3)4Pd2(dba)3/XPhosWell-established and efficient catalyst systems for these transformations.
Base K2CO3 (aqueous)NaOtBu (anhydrous)The choice of base is critical for catalytic cycle efficiency.
Solvent Dioxane/WaterToluene or Dioxane (anhydrous)Solvent choice depends on the specific coupling partners and reaction type.
Stage 3: Final Functionalization of the Pendant Amine

The free amino group on the phenyl ring of the intermediates from Stage 2 is a versatile handle for final diversification. Two common and effective strategies are acylation to form amides and reaction with isocyanates to form ureas. Both amides and ureas are prevalent motifs in kinase inhibitors.

Protocol 3a: Acylation

  • Reagents and Materials:

    • Amine intermediate from Stage 2 (1.0 eq)

    • Acyl chloride or carboxylic acid (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • (If using a carboxylic acid: a coupling agent like HATU or EDCI/HOBt)

  • Procedure (using acyl chloride):

    • Dissolve the amine intermediate in DCM and cool to 0 °C.

    • Add the base (e.g., TEA).

    • Slowly add the acyl chloride and allow the reaction to warm to room temperature.

    • Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry, concentrate, and purify by column chromatography or recrystallization.

Protocol 3b: Urea Formation

  • Reagents and Materials:

    • Amine intermediate from Stage 2 (1.0 eq)

    • Isocyanate (1.05 eq)

    • Anhydrous THF or DCM

  • Procedure:

    • Dissolve the amine intermediate in the anhydrous solvent.

    • Add the isocyanate dropwise at room temperature.

    • Stir until the reaction is complete (often a precipitate forms).

    • If a precipitate forms, collect the product by filtration and wash with the solvent.

    • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.[9][10]

Troubleshooting and Key Considerations

  • Nitro Reduction: Incomplete reduction can be addressed by increasing the equivalents of SnCl2 or extending the reaction time. If dehalogenation is observed with Pd/C, consider using a milder hydrogen source like ammonium formate or switching to SnCl2.[11][12]

  • Cross-Coupling Reactions: Low yields in Suzuki or Buchwald-Hartwig couplings can often be improved by screening different palladium catalysts, ligands, bases, and solvents. Ensure all reagents and solvents for the Buchwald-Hartwig amination are anhydrous.

  • Purification: The final compounds may require purification by preparative HPLC to achieve high purity for biological testing.

Conclusion

The synthetic strategies outlined in this application note provide a robust and versatile platform for the synthesis of novel pyrimidine-based kinase inhibitors from this compound. By systematically applying selective nitro reduction, palladium-catalyzed cross-coupling, and final functionalization, researchers can efficiently generate diverse libraries of compounds for SAR studies, ultimately leading to the discovery of new and potent kinase inhibitors for therapeutic development.

References

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern synthetic chemistry.[1][2] Its broad utility is particularly pronounced in the pharmaceutical and materials science sectors, where arylamine structures are prevalent.[2][3] This document provides a comprehensive guide for the palladium-catalyzed cross-coupling of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine with various primary and secondary amines. This specific substrate presents a unique set of challenges, including the relatively inert nature of the C-Cl bond and the presence of multiple nitrogen atoms that can coordinate with the catalyst.[4][5][6] We present here a detailed protocol, mechanistic insights, and a troubleshooting guide to empower researchers to successfully synthesize complex N,N'-disubstituted pyrimidine derivatives, a common scaffold in kinase inhibitors and other biologically active molecules.

Reaction Principle & Mechanistic Overview

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide.[1] The reaction is driven by a palladium catalyst and requires a suitable ligand and a base to proceed. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple and consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]

The Catalytic Cycle

The catalytic cycle begins with the active Pd(0) complex.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8] This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center, displacing the halide ligand. The base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][9]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-Cl amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex + R₂NH - Base-H⁺Cl⁻ amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ (Product) amido_complex->product_out

A simplified representation of the catalytic cycle.

Experimental Considerations & Strategy

The success of coupling with this compound hinges on the careful selection of reaction parameters to address the substrate's specific chemical properties.

  • Substrate Reactivity : Heteroaryl chlorides are generally less reactive than the corresponding bromides or iodides.[6][10] Furthermore, the pyrimidine ring is electron-rich and contains multiple nitrogen atoms that can act as competing ligands, potentially poisoning the catalyst.[5]

  • Functional Group Tolerance : The substrate contains a nitro group, which can be sensitive to strongly basic and reductive conditions. This necessitates the use of milder bases to prevent unwanted side reactions.[9]

Catalyst and Ligand Selection

For challenging substrates like heteroaryl chlorides, the choice of ligand is critical.[4][11]

  • Ligands : Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated superior performance by promoting both the oxidative addition and the final reductive elimination steps.[3][11] N-heterocyclic carbene (NHC) ligands also offer a robust alternative for these couplings.[5][12]

  • Palladium Source : While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, their use requires the in situ formation of the active catalyst, which can sometimes be inefficient.[13] For improved reliability and activity, commercially available pre-catalysts (e.g., XPhos Pd G3 or G4) are highly recommended. These complexes rapidly generate the active Pd(0) species under basic conditions.[10]

Base and Solvent Selection
  • Base : Due to the presence of the base-sensitive nitro group, strong bases like sodium tert-butoxide (NaOtBu) should be used with caution or avoided.[9] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[11] They provide sufficient basicity to facilitate amine deprotonation without degrading the substrate.

  • Solvent : Anhydrous, aprotic solvents are standard. Toluene , dioxane , and tert-butanol are all suitable choices, with solvent selection often depending on the solubility of the substrates and the desired reaction temperature.[9][14]

Experimental Workflow and Protocols

A successful experiment requires meticulous attention to technique, particularly the exclusion of air and moisture.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Flask Preparation (Oven-dried, inert atmosphere) B 2. Reagent Addition (Catalyst, Ligand, Base, Aryl Halide, Amine) A->B C 3. Solvent Addition (Anhydrous, via syringe) B->C D 4. Reaction (Heat with vigorous stirring) C->D E 5. Monitoring (TLC / GC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

From setup to characterization of the final product.
General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound (1.0 equiv.) with a primary or secondary amine (1.2 equiv.).

Reagents and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To the reaction flask, add the palladium pre-catalyst (1-3 mol%), base (2.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the flask in a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction's progress periodically by TLC or by analyzing small aliquots via GC-MS.[6]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.[15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[14]

Summary of Recommended Conditions

The optimal conditions may vary depending on the specific amine used. The following table provides validated starting points for optimization.

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Amine Primary or Secondary Amine1.1 - 1.5 equivalents
Pd Source XPhos Pd G3 / RuPhos Pd G31 - 3 mol%. Pre-catalysts are preferred for reproducibility.
Base K₃PO₄ or Cs₂CO₃2.0 - 2.5 equivalents. Milder bases avoid nitro group reduction.
Solvent Toluene or DioxaneAnhydrous. Chosen based on reagent solubility and boiling point.
Temperature 90 - 110 °CRequired to promote oxidative addition of the C-Cl bond.
Time 4 - 24 hoursReaction progress should be monitored.
Typical Yield 60 - 95%Highly dependent on the nucleophilicity and sterics of the amine.

Troubleshooting Guide

Even with optimized protocols, challenges can arise.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly soluble base.4. Catalyst inhibition by substrate.1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Ensure vigorous stirring. Consider a more soluble base or solvent system.4. Increase catalyst/ligand loading. Try a different ligand class (e.g., NHC).
Dehalogenation Side Product 1. Presence of water.2. Reaction temperature too high or time too long.1. Use thoroughly dried reagents and anhydrous solvent.2. Reduce temperature or monitor carefully and stop the reaction upon completion.
Complex Mixture of Products 1. Base-induced decomposition of starting material or product.2. Reaction with solvent.1. Switch to a weaker base (e.g., K₂CO₃).2. Ensure the chosen solvent is stable under the reaction conditions.
Difficult Purification 1. Residual phosphine oxide from the ligand.2. Product is highly polar.1. Isolate the product as an acid salt (e.g., HCl salt) to precipitate it away from neutral impurities.[16]2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.

References

¹H NMR Characterization of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a compound of interest in medicinal chemistry and drug development, often as an intermediate in the synthesis of kinase inhibitors. This document outlines the theoretical basis for spectral prediction, provides detailed, field-proven protocols for sample preparation and data acquisition, and presents a systematic workflow for data processing and spectral interpretation. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Structural Analysis and Predicted Proton Environments

The accurate structural elucidation of synthetic compounds is a cornerstone of drug discovery. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of protons within a molecule. The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

Figure 1: Chemical Structure and Proton Labeling Chemical structure of this compound with protons labeled for NMR assignment.

  • Pyrimidine Ring Protons:

    • H-6: This is the sole proton on the pyrimidine ring. Its chemical shift is significantly influenced by the deshielding effect of the two adjacent heterocyclic nitrogen atoms. It is expected to appear as a sharp singlet far downfield. Based on data for the analogous compound 2-chloro-5-methylpyrimidine, which shows a signal at δ 8.47 ppm, a similar downfield shift is anticipated for H-6[1].

    • -CH₃: The methyl group at the C-5 position is attached to an sp² hybridized carbon of the pyrimidine ring. It will appear as a singlet, integrating to three protons. Its chemical shift will be in the typical alkyl-aromatic range.

  • Amine Proton:

    • -NH: The amine proton is attached to a nitrogen atom, and its signal can be broad due to quadrupolar coupling and chemical exchange. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, hydrogen bonding with the solvent can lead to a more distinct, albeit still broad, singlet in the downfield region.

  • 3-Nitrophenyl Ring Protons:

    • The 3-nitrophenyl moiety presents a complex aromatic system. The nitro group (-NO₂) is a powerful electron-withdrawing and meta-directing group, while the amine linker (-NH-) is an electron-donating and ortho-, para-directing group. This substitution pattern results in four distinct aromatic protons.

    • H-2': This proton is ortho to the electron-withdrawing nitro group, which will deshield it significantly, causing it to appear far downfield, likely as a triplet or a narrow multiplet.

    • H-4' and H-6': These protons are ortho and para to the amine linker and meta to the nitro group. Their signals are often complex and may appear as a doublet of doublets or a multiplet. Data from 3-nitroaniline serves as a useful reference for this region[2][3].

    • H-5': This proton is situated between two other protons (meta-coupled) and will likely appear as a triplet.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound when dissolved in DMSO-d₆. This solvent is often preferred for its ability to solubilize a wide range of organic compounds and for minimizing the exchange rate of labile protons like -NH, resulting in sharper signals.[4]

Table 1: Predicted ¹H NMR Assignments (in DMSO-d₆, 400 MHz)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-NH9.5 - 10.5Broad Singlet1H-Labile proton, exchangeable, H-bonding with DMSO.
H-6~8.6Singlet1H-Deshielded by two adjacent ring nitrogens.
H-2'8.4 - 8.5Triplet (t)1HJ ≈ 2.0Ortho to -NO₂ group, deshielded.
H-4'7.8 - 7.9Doublet of Doublets (dd)1HJ ≈ 8.2, 2.0Ortho to -NH, meta to -NO₂.
H-6'7.6 - 7.7Doublet of Doublets (dd)1HJ ≈ 8.2, 2.0Para to -NH, meta to -NO₂.
H-5'7.4 - 7.5Triplet (t)1HJ ≈ 8.2Shielded relative to other aromatic protons.
-CH₃~2.4Singlet3H-Methyl group on an aromatic system.

Protocol: Sample Preparation for ¹H NMR Analysis

The quality of the final spectrum is critically dependent on meticulous sample preparation.[5] The goal is to create a homogenous solution free of particulate matter, which can degrade spectral resolution by disrupting the magnetic field.[5]

Step-by-Step Methodology
  • Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Causality: This quantity is sufficient to obtain a high signal-to-noise ratio for a ¹H spectrum in a reasonable number of scans without leading to significant concentration-dependent peak shifting or broadening.[6]

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D) to the vial.

    • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum.[7] The residual proton signal of the solvent (e.g., DMSO-d₅ at ~2.50 ppm) serves as a convenient secondary chemical shift reference.[8]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogenous solution should be obtained.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube.

    • Causality: This step is crucial to remove any suspended solid particles that can severely degrade magnetic field homogeneity, leading to broad spectral lines and poor resolution.[5] Cotton wool should be avoided as solvents can leach impurities from it.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (5-10 mg) add_solvent 2. Add Deuterated Solvent (0.7 mL DMSO-d6) weigh->add_solvent Transfer to vial dissolve 3. Ensure Complete Dissolution add_solvent->dissolve Vortex/Sonicate filter 4. Filter into NMR Tube (via glass wool) dissolve->filter Transfer with pipette ready 5. Cap, Label, and Analyze filter->ready

Caption: A stepwise workflow for preparing a high-quality NMR sample.

Protocol: NMR Data Acquisition and Processing

Modern NMR spectrometers offer a high degree of automation, but understanding the key acquisition and processing parameters is essential for obtaining optimal data.

Typical Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Sequence: Standard single-pulse (zg30 or similar).

  • Number of Scans (NS): 16 to 64 (dependent on concentration).

  • Relaxation Delay (D1): 2-5 seconds.

    • Causality: A sufficient delay is necessary to allow nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): ~20 ppm (e.g., -2 to 18 ppm) to ensure all signals and a flat baseline are captured.

  • Temperature: 298 K (25 °C).

Data Processing Workflow

Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal. A series of mathematical operations, primarily the Fourier Transform, are required to convert this into the familiar frequency-domain spectrum.[9][10]

  • Zero Filling: The FID is padded with zeros before Fourier transformation.

    • Causality: This increases the digital resolution of the resulting spectrum, producing smoother, better-defined peaks without adding new information.[10]

  • Apodization (Window Function): The FID is multiplied by a window function (e.g., exponential).

    • Causality: This enhances the signal-to-noise ratio at the expense of a slight increase in peak width.

  • Fourier Transformation (FT): Converts the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ to δ 2.50 ppm).

  • Integration: The area under each peak is calculated to determine the relative ratio of protons giving rise to the signal.

Workflow Diagram: Data Processing

G cluster_processing NMR Data Processing Workflow fid Raw FID Data (Time Domain) zero_fill 1. Zero Filling fid->zero_fill apodization 2. Apodization zero_fill->apodization ft 3. Fourier Transform apodization->ft phase 4. Phase Correction ft->phase To Frequency Domain baseline 5. Baseline Correction phase->baseline reference 6. Referencing baseline->reference integrate 7. Integration & Analysis reference->integrate spectrum Final Spectrum (Frequency Domain) integrate->spectrum

Caption: The computational workflow from raw FID to an interpretable ¹H NMR spectrum.

Conclusion

The structural verification of this compound can be reliably achieved through ¹H NMR spectroscopy. By understanding the underlying principles of chemical shifts and coupling constants, and by adhering to robust protocols for sample preparation and data processing, researchers can obtain high-quality, unambiguous spectra. This application note serves as a comprehensive guide to aid scientists in achieving accurate and reproducible characterization of this and structurally related compounds, facilitating the advancement of drug discovery programs.

References

Troubleshooting & Optimization

Reaction Overview: Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, focusing on the underlying chemical principles to empower you to diagnose and resolve challenges in your synthesis.

The target molecule is typically synthesized via a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This reaction is a powerful method for forming carbon-nitrogen bonds, particularly for constructing aryl amines from aryl halides. The general scheme involves the coupling of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

G A Active Pd(0) Catalyst B Oxidative Addition (Ar-Cl) A->B C Pd(II) Complex (Ar-Pd(II)-Cl) B->C D Ligand Exchange (R₂NH) C->D E Amine Coordinated Complex D->E F Deprotonation (Base) E->F G Palladium Amido Complex F->G H Reductive Elimination G->H H->A I Product (Ar-NR₂) H->I G Start Reaction Stalled? Check_Purity Verify Purity of Starting Materials & Solvent Start->Check_Purity Check_Inert Is Inert Atmosphere Maintained? Check_Purity->Check_Inert Re_Inert Re-establish Inert Atmosphere (Purge) Check_Inert->Re_Inert No Check_Temp Is Temperature Optimal? Check_Inert->Check_Temp Yes Re_Inert->Check_Temp Adjust_Temp Adjust Temperature (± 10-20 °C) Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Loading Sufficient? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Check_Catalyst->Increase_Loading No End Reaction Complete Check_Catalyst->End Yes Consider_Ligand Consider a More Robust Ligand (e.g., XPhos) Increase_Loading->Consider_Ligand Consider_Ligand->End

References

Technical Support Center: Reactions of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This pyrimidine derivative is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, is robust but can be prone to the formation of specific side products that complicate purification and reduce yields.

This guide is designed for researchers, scientists, and process chemists. It provides in-depth, question-and-answer-based troubleshooting, explains the mechanistic origins of common impurities, and offers field-proven protocols to optimize your reaction outcomes.

Core Reaction Analysis: Nucleophilic Aromatic Substitution (SNAr)

The primary route to synthesizing this compound involves the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline. The pyrimidine ring is highly electron-deficient, which facilitates the displacement of its chloro substituents by nucleophiles.[1]

A critical aspect of this synthesis is regioselectivity. The C4 position of the 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the C2 position.[2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack, where the charge can be delocalized by both ring nitrogens.[3] While this inherent selectivity favors the desired product, reaction conditions can influence the formation of isomeric and other side products.

Caption: General synthesis of the target molecule via SNAr.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Identification and Mitigation

Q1: My mass spectrometry data shows a significant peak with a molecular weight corresponding to the addition of two 3-nitroaniline units. What is this impurity and how can I prevent it?

A1: This is the most common side product: N2,N4-bis(3-nitrophenyl)-5-methylpyrimidine-2,4-diamine . It forms when a second molecule of 3-nitroaniline displaces the remaining chlorine atom at the C2 position of your desired product.

  • Causality: The C2 position, while less reactive than C4, can still undergo SNAr, especially under forcing conditions such as high temperatures, long reaction times, or when an excess of the amine nucleophile is used. The initial C4 substitution product is still an activated electrophile for a second substitution.

  • Prevention Strategies:

    • Stoichiometry Control: Use 3-nitroaniline as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents). A large excess of the amine dramatically increases the rate of the second substitution.

    • Temperature Management: Maintain the lowest effective temperature. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction closely. Avoid high-temperature reflux if possible.

    • Reaction Time: Stop the reaction as soon as the starting 3-nitroaniline is consumed (monitored by TLC or HPLC). Unnecessarily long reaction times will favor the formation of the disubstituted product.

Disubstitution_Pathway DesiredProduct Desired Product (C4-Substituted) SideProduct Disubstituted Side Product (C2, C4-Substituted) DesiredProduct->SideProduct Second SNAr at C2 Nitroaniline 3-Nitroaniline (Nucleophile) Nitroaniline->SideProduct Attacks C2 position Conditions Forcing Conditions: - Excess Amine - High Temperature - Long Reaction Time Conditions->SideProduct

Caption: Formation of the disubstitution side product.

Q2: My HPLC chromatogram shows an isomeric impurity that co-elutes closely with my desired product. What is it?

A2: This is almost certainly the isomeric side product, 4-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-2-amine . It arises from the initial nucleophilic attack occurring at the C2 position instead of the more reactive C4 position.

  • Causality: While C4 substitution is kinetically and thermodynamically favored, the energy barrier for C2 substitution is not insurmountable.[2][3] Certain conditions can reduce the selectivity. Although less common, its formation can significantly complicate purification due to its similar polarity and molecular weight to the desired product.

  • Troubleshooting & Optimization:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like isopropanol or n-butanol often provide good C4 selectivity.

    • Temperature Control: Lower reaction temperatures generally enhance selectivity. Running the reaction at or below room temperature, if the rate is acceptable, can minimize the formation of the C2 isomer.

    • Base Selection: Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is standard. Stronger bases might alter the nucleophile's reactivity profile.

Q3: My reaction has a low yield, and I've identified a byproduct containing a hydroxyl group by NMR and MS. What is the cause?

A3: You are likely observing a hydrolysis product, such as 2-chloro-5-methyl-4-(3-nitrophenylamino)pyrimidin-4(3H)-one or 4-hydroxy-5-methyl-2-(3-nitrophenylamino)pyrimidine . This occurs when water, acting as a nucleophile, attacks the dichloropyrimidine starting material or the product.

  • Causality: Chloropyrimidines are susceptible to hydrolysis, especially at elevated temperatures and in the presence of a base. Water can be introduced from wet solvents, reagents, or atmospheric moisture.

  • Prevention Protocol:

    • Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened, anhydrous grade solvents.

    • Dry Reagents: Ensure 3-nitroaniline and the base are dry.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture, especially if the reaction is heated for an extended period.

Reaction Optimization & Workflow

Q4: What is a reliable, step-by-step protocol to maximize the yield of the desired product while minimizing side reactions?

A4: The following protocol is a robust starting point. It emphasizes control over stoichiometry and temperature to achieve high selectivity for the C4 monosubstitution product.

Parameter Recommendation Causality & Rationale
Stoichiometry 2,4-dichloro-5-methylpyrimidine: 1.1 eq3-nitroaniline: 1.0 eqUsing the aniline as the limiting reagent is the most critical factor to prevent disubstitution. A slight excess of the dichloropyrimidine ensures the complete consumption of the valuable amine.
Solvent Isopropanol (IPA) or DioxaneIPA is a good, cost-effective solvent that often provides high C4 selectivity. Dioxane is an excellent aprotic alternative. Ensure the solvent is anhydrous.
Base Diisopropylethylamine (DIPEA): 1.5 eqA non-nucleophilic, hindered base that effectively scavenges the HCl byproduct without competing in the SNAr reaction.
Temperature 50-70 °CThis temperature range provides a reasonable reaction rate without significantly promoting side reactions like disubstitution or C2 isomerization. The reaction should be monitored to avoid overheating.
Monitoring TLC or HPLC every 1-2 hoursCrucial for stopping the reaction at the optimal point—when the 3-nitroaniline is consumed but before significant disubstitution product has formed.

Q5: How can I effectively monitor the reaction's progress to prevent the formation of the disubstituted byproduct?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring this reaction.

  • Detailed TLC Monitoring Protocol:

    • Prepare TLC Plate: Use a standard silica gel plate.

    • Choose a Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) typically provides good separation.

    • Spotting: On the baseline of the plate, spot:

      • SM1: A solution of 2,4-dichloro-5-methylpyrimidine.

      • SM2: A solution of 3-nitroaniline.

      • RXN: A sample from your reaction mixture.

    • Development: Place the plate in a chamber with the mobile phase and allow the solvent to run up the plate.

    • Visualization: Visualize the plate under UV light (254 nm).

      • The 3-nitroaniline (SM2) spot will be visible and should diminish over time in the "RXN" lane.

      • A new, higher Rf spot will appear, corresponding to your desired product.

      • The disubstitution product will typically have a slightly different Rf from the desired product (often lower, depending on the eluent) and will increase in intensity if the reaction is left for too long.

    • Decision Point: The reaction should be stopped and worked up when the 3-nitroaniline spot in the "RXN" lane is faint or completely gone.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC/HPLC Start->Monitor Analysis Analyze Crude Product (LCMS, NMR) Monitor->Analysis Reaction Complete Problem Identify Primary Issue Analysis->Problem Disub High Disubstitution? Problem->Disub High MW Impurity Isomer Isomeric Impurity? Problem->Isomer Co-eluting Impurity LowYield Low Yield / Hydrolysis? Problem->LowYield Low Conversion Purify Purification Successful Problem->Purify High Purity Opt1 Reduce Amine Stoichiometry Lower Temperature Shorten Reaction Time Disub->Opt1 Opt2 Lower Temperature Screen Solvents Isomer->Opt2 Opt3 Use Anhydrous Solvents Run Under Inert Gas LowYield->Opt3 Opt1->Start Re-run Reaction Opt2->Start Re-run Reaction Opt3->Start Re-run Reaction

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Strategies for Improving the Solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for enhancing the solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a common intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis.[1][2] Poor solubility of this and similar compounds is a frequent challenge that can impede reaction kinetics, reduce yields, and complicate purification. This document is designed to provide a logical, experience-based workflow to overcome these solubility hurdles.

Understanding the Challenge: Physicochemical Properties

This compound is a relatively large, rigid, and non-polar molecule. The presence of multiple aromatic rings and a nitro group contributes to strong crystal lattice energy, making it poorly soluble in many common organic solvents. The pyrimidine and amine functionalities offer some potential for hydrogen bonding, but the overall hydrophobic character of the molecule dominates.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound for a reaction?

A1: For initial trials, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These are powerful, polar aprotic solvents with a strong ability to solvate a wide range of organic molecules, including those with poor solubility.[3] It is advisable to start by preparing a concentrated stock solution (e.g., 100 mM) in one of these solvents.

Q2: My compound precipitates when I add other reactants or change the solvent composition. What should I do?

A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when the solution becomes supersaturated with respect to your compound. To address this, consider the following:

  • Slower Addition: Add the solution of your other reactant dropwise to the solution of this compound with vigorous stirring.

  • Co-solvent System: Instead of a single solvent, use a co-solvent system. For example, if your reaction proceeds well in a less polar solvent like tetrahydrofuran (THF) but your starting material is insoluble, you can dissolve it in a minimal amount of DMSO or DMF and then slowly add it to the reaction mixture containing THF.

  • Elevated Temperature: Running the reaction at a higher temperature can significantly increase the solubility of your compound.

Q3: Can I use protic solvents like ethanol or isopropanol?

A3: While possible, protic solvents are generally less effective at dissolving this type of compound compared to polar aprotic solvents. Furthermore, in the context of a nucleophilic aromatic substitution (SNAr) reaction at the C2-chloro position, a protic solvent can potentially act as a competing nucleophile, leading to undesired side products. However, in some cases, a mixture of a protic solvent with a polar aprotic solvent can be beneficial.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.

Step 1: Systematic Solvent Screening

The first step is to perform a systematic solvent screening to identify the most suitable solvent or solvent system for your reaction.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.

  • Observation at Room Temperature: Vortex each vial for 1-2 minutes and observe for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Heating: For vials where the compound is not fully soluble, gently heat the mixture to the intended reaction temperature (e.g., 50-80 °C) and observe for dissolution.

  • Cooling: Allow the heated vials to cool to room temperature and observe if the compound remains in solution or precipitates. This provides insight into the potential for crystallization upon reaction completion.

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsExpected Performance
Polar Aprotic DMSO, DMF, N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)High likelihood of good solubility, especially at elevated temperatures.
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Moderate solubility, often requiring heating. Good for reactions where polar aprotic solvents are not suitable.
Alcohols tert-Butanol, Isopropanol (IPA)Lower solubility. Use with caution in SNAr reactions.
Chlorinated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Generally poor solubility for this compound.
Aromatic Toluene, XylenesVery poor solubility.

dot

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Optimization Strategies cluster_2 Advanced Techniques cluster_3 Outcome Start Poor Solubility of this compound Solvent_Screen Step 1: Systematic Solvent Screening (DMSO, DMF, Dioxane, THF) Start->Solvent_Screen Co_Solvent Step 2: Co-Solvent System (e.g., Dioxane/DMF 9:1) Solvent_Screen->Co_Solvent Temperature Step 3: Increase Temperature Co_Solvent->Temperature pH_Adjust Step 4: pH Adjustment (for specific cases) Temperature->pH_Adjust Synergistic Step 5: Synergistic Solvation (Binary Mixtures) pH_Adjust->Synergistic Success Homogeneous Reaction Mixture Synergistic->Success

Caption: A workflow for troubleshooting solubility issues.

Step 2: Utilizing Co-Solvent Systems

Often, a single solvent does not provide the ideal balance of solubility and reaction compatibility. In such cases, a co-solvent system can be highly effective.

Causality: A small amount of a strong solvent (e.g., DMSO or DMF) can disrupt the crystal lattice of the solute, allowing a weaker, but more reaction-compatible, bulk solvent to solvate the molecule.

Experimental Protocol: Co-Solvent System Development

  • Primary Solvent Selection: Choose a primary solvent that is optimal for your reaction chemistry but in which your compound has poor solubility (e.g., 1,4-dioxane).

  • Co-Solvent Selection: Select a strong solubilizing agent (e.g., DMF).

  • Ratio Optimization:

    • Start with a 9:1 ratio of primary solvent to co-solvent (e.g., 9 mL dioxane to 1 mL DMF).

    • Attempt to dissolve your compound in this mixture.

    • If solubility is still poor, incrementally increase the proportion of the co-solvent (e.g., 8:2, 7:3).

    • Note: The goal is to use the minimum amount of the strong co-solvent necessary to achieve a homogeneous solution at the reaction temperature.

Step 3: The Effect of Temperature

The solubility of most organic compounds increases with temperature. For many reactions, simply increasing the reaction temperature can be the most straightforward solution to solubility problems.

Causality: Increased thermal energy helps to overcome the intermolecular forces in the crystal lattice, allowing the solvent to more effectively surround and dissolve the solute molecules.

Procedure:

  • Determine the maximum tolerable temperature for your reactants and products.

  • Gradually increase the reaction temperature in 10 °C increments, observing for dissolution.

  • Be mindful that higher temperatures can also lead to increased rates of side reactions.

Step 4: pH Adjustment (for specific reaction contexts)

While less common for purely organic reactions, pH adjustment can be a powerful tool if your reaction involves aqueous conditions or if your molecule has ionizable groups. For this compound, the pyrimidine nitrogens are weakly basic.

Causality: Protonation of a basic site can create a salt, which is often significantly more soluble in polar solvents than the free base.

Application: This technique is most relevant for downstream processing or if the reaction is tolerant of acidic conditions. For example, adding a small amount of a non-nucleophilic acid like methanesulfonic acid might improve solubility in some polar solvents. However, this is an advanced technique that should be used with caution as it can alter the reactivity of your starting materials.

dot

decision_tree start Is the compound fully soluble in the desired reaction solvent? yes_node Proceed with the reaction. start->yes_node Yes no_node Is a homogeneous solution achieved upon heating to the reaction temperature? start->no_node No yes_heat Proceed with the reaction at elevated temperature. no_node->yes_heat Yes no_heat Try a co-solvent system (e.g., Dioxane/DMF). no_node->no_heat No check_cosolvent Is the compound soluble in the co-solvent system? no_heat->check_cosolvent yes_cosolvent Proceed with the reaction in the co-solvent system. check_cosolvent->yes_cosolvent Yes no_cosolvent Consider a different primary solvent or a more advanced technique. check_cosolvent->no_cosolvent No

Caption: A decision tree for solvent selection.

Concluding Remarks

Overcoming the solubility challenges of this compound requires a systematic and logical approach. By starting with a robust solvent screening, followed by the judicious use of co-solvents and temperature adjustments, researchers can establish a reliable and scalable reaction protocol. This guide provides a framework for these investigations, grounded in the fundamental principles of physical organic chemistry.

References

Technical Support Center: Stability of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine in their synthetic workflows. We address common stability-related issues, offering troubleshooting protocols and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions & Troubleshooting

This section is designed to address specific challenges you may encounter. Our approach is to explain the underlying chemical principles and provide actionable, validated protocols to diagnose and solve the problem.

Q1: During my reaction work-up or upon analysis by TLC/LC-MS, I observe a new, significantly more polar byproduct. What is the likely identity of this impurity?

Plausible Cause: The most probable cause is the hydrolysis of the C2-chloro group to a hydroxyl group, forming the corresponding 2-hydroxy-5-methyl-N-(3-nitrophenyl)pyrimidin-4-one. The 2-chloro position on the pyrimidine ring is highly susceptible to nucleophilic attack, and water can act as a nucleophile, particularly under non-neutral pH conditions.[1][2] This hydrolysis product exists in tautomeric equilibrium with its 2-pyrimidinone form, which is generally favored. The introduction of the hydroxyl/keto group dramatically increases the polarity of the molecule, explaining its different chromatographic behavior.

The reactivity of the chlorine substituent is significantly influenced by its position on the pyrimidine ring. Generally, a chlorine at the 4-position is more reactive towards nucleophiles than one at the 2-position due to better resonance stabilization of the Meisenheimer intermediate.[3] However, the 2-chloro position is still highly activated and prone to displacement, especially by hydrolysis under forcing conditions (e.g., strong acid or base, elevated temperatures).[1]

Troubleshooting Protocol: Verifying Hydrolytic Degradation

  • Sample Preparation: Dissolve a small, accurately weighed sample of your starting material (1-2 mg) in a suitable solvent (e.g., Acetonitrile or THF) to create a stock solution.

  • Stress Conditions:

    • Acidic: Aliquot 100 µL of the stock solution into a vial and add 900 µL of a 1N HCl aqueous solution.

    • Basic: Aliquot 100 µL of the stock solution into a separate vial and add 900 µL of a 1N NaOH aqueous solution.

    • Neutral: Aliquot 100 µL of the stock solution into a third vial and add 900 µL of deionized water.

  • Incubation: Gently agitate all three vials at room temperature for 2-4 hours.

  • Analysis: Analyze each sample, alongside a T=0 sample of the stock solution, by LC-MS.

  • Confirmation: Compare the mass and retention time of the new peak in your stressed samples to the impurity observed in your reaction mixture. The expected mass of the hydrolyzed product (C₁₁H₁₀N₄O₃) will be [M+H]⁺ ≈ 247.08, compared to the starting material's (C₁₁H₉ClN₄O₂) [M+H]⁺ ≈ 277.05.

Recommendation: To minimize hydrolysis, ensure all reaction and work-up steps are performed under anhydrous or pH-neutral conditions where possible. If an aqueous work-up is necessary, use buffered solutions (pH ≈ 7) and minimize the contact time.

Q2: My reaction is sluggish or fails to proceed to completion, even with a strong nucleophile. Could the stability of the starting material under my reaction conditions be the issue?

Plausible Cause: While hydrolysis is a common issue, other factors related to the compound's reactivity and stability can lead to poor reaction outcomes. The electronic nature of the substituents plays a critical role. The N-(3-nitrophenyl) group is strongly electron-withdrawing, which deactivates the pyrimidine ring towards certain transformations and can influence the reactivity of the C2-chloro group. Furthermore, thermal instability at elevated temperatures could lead to gradual decomposition into an unreactive tar or a complex mixture of products.[4][5]

Visualizing the Competing Pathways

The primary challenge is ensuring the desired nucleophilic substitution outcompetes the potential degradation via hydrolysis.

G cluster_0 Reaction Pathways SM 2-chloro-5-methyl-N- (3-nitrophenyl)pyrimidin-4-amine Prod Desired SNAr Product (Nucleophile Displaces Cl) SM->Prod + Nu⁻ (Desired Reaction) Deg Hydrolysis Product (2-Pyrimidinone) SM->Deg + H₂O (Side Reaction)

References

Technical Support Center: Preventing Hydrolysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. The inherent reactivity of the 2-chloropyrimidine moiety, while synthetically useful, also renders the compound susceptible to hydrolysis. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions to help you maintain the integrity of your compound and ensure the success of your experiments.

Core Concept: Understanding the Inherent Reactivity

The primary stability challenge with this molecule is the hydrolysis of the chlorine atom at the C2 position of the pyrimidine ring. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is an electron-deficient heterocycle, and the presence of two ring nitrogen atoms flanking the C2 position makes this carbon highly electrophilic and thus susceptible to nucleophilic attack.[1] Water, although a weak nucleophile, can attack this activated position, leading to the displacement of the chloride ion and the formation of the corresponding 2-hydroxy-pyrimidin-4-amine derivative.

The reaction proceeds through a well-established mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in determining the reaction rate.[2] The electron-withdrawing nature of the pyrimidine nitrogens effectively stabilizes this intermediate, facilitating the substitution.

Caption: SNAr hydrolysis mechanism of the C2-chloro group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when handling and using this compound.

Q1: I'm observing an unexpected peak in my LC-MS/NMR analysis with a mass corresponding to my starting material minus ~18.5 Da. What is it?

A: You are likely observing the hydrolysis product, 2-hydroxy-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This occurs when the chlorine atom (atomic mass ~35.5 amu) is replaced by a hydroxyl group (mass ~17.0 amu). This mass difference is a classic indicator of hydrolysis for this class of compounds. Unexpected peaks in analytical results are often the first sign of sample degradation.[3] The presence of water in your solvents or on your glassware is the most probable cause.

Q2: What are the primary factors that accelerate the hydrolysis of my compound?

A: Several environmental and experimental factors can significantly increase the rate of hydrolysis. Understanding and controlling these is critical for maintaining the compound's integrity.

DegradationFactors Hydrolysis Hydrolysis of 2-Chloropyrimidine Water Presence of Water (Moisture, Wet Solvents) Water->Hydrolysis pH Non-Neutral pH (Acidic or Basic Conditions) pH->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis Solvent Nucleophilic Solvents (e.g., Alcohols) Solvent->Hydrolysis

Caption: Key factors contributing to compound hydrolysis.

The main culprits are:

  • Water: The primary reactant in hydrolysis. Even trace amounts in solvents or from atmospheric humidity can cause degradation over time.

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[4] Under acidic conditions, protonation of the pyrimidine ring nitrogens can further activate the C2 position for nucleophilic attack. Under basic conditions, the hydroxide ion (OH⁻) is a much more potent nucleophile than water, drastically increasing the reaction rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature for extended periods is not recommended.

  • Nucleophilic Solvents: Protic solvents, especially alcohols like methanol and ethanol, are nucleophilic and can lead to solvolysis, forming the corresponding ether or alkoxy derivatives instead of the hydroxy compound.[3]

Q3: How should I properly store the solid compound to ensure long-term stability?

A: Solid-state stability is generally higher than in-solution stability. However, proper storage is crucial. Based on best practices for reactive chloro-heterocycles, we recommend the following:[5]

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture Control: Place the vial inside a desiccator containing a suitable desiccant (e.g., Drierite or silica gel) to protect it from atmospheric moisture.

Q4: What are the best solvents for preparing stock solutions, and what is the recommended storage protocol?

A: The choice of solvent is critical. Protic and nucleophilic solvents should be strictly avoided for storage.[3]

Solvent TypeRecommended SolventsNot RecommendedRationale
Aprotic, Non-Nucleophilic Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF)---These solvents are polar enough to dissolve the compound but are not nucleophilic, minimizing the risk of solvolysis.[3]
Protic / Nucleophilic ---Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), any aqueous buffersThese solvents can act as nucleophiles, directly reacting with the compound to cause hydrolysis or solvolysis.[1][3]

Protocol 1: Preparation and Storage of a Stable Stock Solution

  • Preparation: Always use a brand new, sealed bottle of anhydrous, HPLC-grade solvent (e.g., DMSO). Work in a fume hood with low humidity or in a glove box.

  • Dissolution: Quickly weigh the solid compound and dissolve it in the anhydrous solvent to your target concentration.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles which can introduce moisture.[3]

  • Storage: Tightly cap the aliquots, seal with parafilm, and store at -80°C for maximum stability. For solutions stored at -20°C, a shelf-life of one month is recommended, while -80°C storage can extend stability for up to six months.[3]

  • Best Practice: The most reliable approach is to always prepare solutions fresh just before use.[3]

Q5: My experimental protocol requires an aqueous buffer or a protic solvent. How can I minimize hydrolysis under these conditions?

A: While challenging, it is possible to work in these systems by carefully controlling conditions.

  • pH Control: The rate of hydrolysis is highly pH-dependent.[4] While the optimal pH for this specific molecule is not published, many heterocyclic compounds exhibit maximum stability in a slightly acidic pH range of 4-6.[4] Avoid strongly acidic or basic conditions. You must empirically determine the ideal pH for your specific reaction system by running small-scale time-course experiments.

  • Temperature: Keep the reaction temperature as low as possible while still allowing your desired reaction to proceed at a reasonable rate. Every 10°C increase can significantly raise the degradation rate.

  • Time: Minimize the compound's exposure time to the protic/aqueous environment. Plan your experiment so that the work-up can be performed immediately upon completion.

  • Reagent Purity: Use high-purity, anhydrous grade protic solvents when possible.

Protocol 2: General Reaction Setup to Minimize Hydrolysis

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the system.

  • Reagent Addition: Add the this compound (preferably as a freshly prepared solution in an anhydrous aprotic solvent) to the reaction mixture last, if possible.

  • Temperature Management: Pre-cool the reaction vessel to the target temperature before adding the substrate.

  • Monitoring: Closely monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

  • Prompt Work-up: As soon as the reaction is complete, proceed immediately to the extraction and purification steps to remove the compound from the destabilizing environment.

By implementing these rigorous handling, storage, and experimental procedures, you can significantly mitigate the risk of hydrolysis, ensuring the integrity of your this compound and the reliability of your research outcomes.

References

Technical Support Center: Managing Impurities in 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS 1202759-74-7). This document is designed for researchers, chemists, and quality control professionals working with this key starting material. The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), making robust impurity management essential.

This guide provides in-depth, experience-based answers to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles. We will explore the origins of common impurities, provide validated analytical protocols, and offer systematic troubleshooting advice to ensure your material meets the highest standards of quality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and general characteristics of this compound.

Q1: What are the most common process-related impurities I should be aware of?

A1: Based on the typical synthetic routes, which often involve the condensation of a pyrimidine precursor with 3-nitroaniline, several classes of impurities can arise. The most common are:

  • Unreacted Starting Materials: Residual 2,4-dichloro-5-methylpyrimidine or 3-nitroaniline.

  • Di-substituted Byproducts: Impurities formed by the reaction of a second molecule of 3-nitroaniline with the pyrimidine ring, leading to the displacement of both chlorine atoms (if starting from a di-chloro precursor).

  • Hydrolysis Products: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under basic or prolonged acidic conditions at elevated temperatures, yielding 2-hydroxy-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine.

  • Over-reduction Impurities: If the nitro group is prematurely or partially reduced during a subsequent synthetic step, it can lead to amino or hydroxylamino analogs.

Q2: Why is the 2-chloro group a potential source of impurities?

A2: The 2-chloro substituent on the pyrimidine ring is an activated leaving group, susceptible to nucleophilic substitution.[1] This reactivity is essential for downstream reactions but also makes the compound prone to degradation. Nucleophiles such as water (leading to hydrolysis), amines, or even certain solvents can displace the chloride, particularly at elevated temperatures. This necessitates careful control over reaction conditions and storage.

Q3: What are the recommended storage and handling conditions for this material?

A3: To maintain the integrity of this compound, the following conditions are recommended:

  • Storage Temperature: Ambient storage is generally acceptable for short-term use. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential hydrolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Handling: Avoid exposure to highly acidic or basic conditions unless part of a controlled reaction step. Use anhydrous solvents and reagents where possible to prevent hydrolysis.

Q4: My material has a darker-than-expected color (e.g., deep yellow or brown). What could be the cause?

A4: While the pure compound is typically a yellow solid, a darker coloration often indicates the presence of trace impurities or degradation products. Potential causes include:

  • Oxidation: The nitroaromatic system can be susceptible to oxidative side reactions, forming highly colored polymeric impurities.

  • Residual Solvents/Reagents: Trapped, colored reagents from the synthesis (e.g., from a Vilsmeier-Haack type reaction if used in pyrazole synthesis) can discolor the final product.[2]

  • Degradation: Small amounts of degradation products, particularly those arising from reactions involving the nitro group, can be intensely colored.

A darker color warrants analytical investigation (e.g., via HPLC) to identify the impurity and assess its level before proceeding with subsequent reactions.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: An unknown peak is observed in the HPLC chromatogram.
  • Potential Cause A: Isomeric Impurity

    • Scientific Rationale: During the initial synthesis, substitution of 3-nitroaniline could potentially occur at a different position on the pyrimidine ring if the starting material allows for it, or an isomer of the 3-nitroaniline starting material (e.g., 2- or 4-nitroaniline) was present.

    • Troubleshooting Workflow:

      • Mass Spectrometry (LC-MS): Determine the mass of the impurity. If it has the same mass as the main compound, it is an isomer.

      • NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. Isomeric impurities will often show distinct shifts in the aromatic region.

      • Source Analysis: Analyze the 3-nitroaniline starting material for the presence of isomers.

  • Potential Cause B: Hydrolysis Product

    • Scientific Rationale: The chloro group has been displaced by a hydroxyl group. This results in a more polar compound that will typically have a shorter retention time in reverse-phase HPLC.

    • Troubleshooting Workflow:

      • LC-MS Analysis: Check for a peak with a mass corresponding to [M-Cl+OH]. The mass difference should be approximately -15.99 Da (Cl ≈ 35.45, OH ≈ 17.01).

      • Forced Degradation Study: Intentionally degrade a small sample of pure material by heating it in a mixture of water and a co-solvent (e.g., acetonitrile). Compare the retention time of the resulting degradation product with the unknown peak.

Issue 2: The reaction yield is low and the crude product shows multiple spots on TLC.
  • Potential Cause A: Incomplete Reaction

    • Scientific Rationale: The nucleophilic aromatic substitution reaction may not have gone to completion. This is often due to insufficient temperature, short reaction time, or inadequate base to scavenge the HCl byproduct.

    • Troubleshooting Workflow:

      • TLC/HPLC Monitoring: Monitor the reaction progress more frequently. The reaction is complete when the starting pyrimidine spot/peak is consumed.

      • Optimize Conditions: If the reaction stalls, consider increasing the temperature moderately or adding an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Potential Cause B: Side Reactions Dominating

    • Scientific Rationale: If the reaction temperature is too high or the conditions are too basic, side reactions such as di-substitution or hydrolysis can become significant, consuming the starting material and product.

    • Troubleshooting Workflow:

      • Identify Byproducts: Use LC-MS to identify the major byproducts. This will inform which side reaction is problematic.

      • Modify Reaction Conditions:

        • If di-substitution is observed, use a milder base or lower the reaction temperature.

        • If hydrolysis is prevalent, ensure anhydrous conditions are strictly maintained.

Troubleshooting Decision Workflow

The following diagram illustrates a logical path for diagnosing and resolving out-of-specification results for the starting material.

TroubleshootingWorkflow Start Out-of-Specification (OOS) Result (e.g., Purity, Color) Analyze Characterize Impurity Profile (HPLC, LC-MS) Start->Analyze CheckMass Impurity Mass = Product Mass? Analyze->CheckMass Is Mass known? CheckPolarity Impurity More Polar (Shorter RT in RP-HPLC)? CheckMass->CheckPolarity No Isomer Likely Isomeric Impurity CheckMass->Isomer Yes Hydrolysis Likely Hydrolysis Product CheckPolarity->Hydrolysis Yes Other Other Process Impurity (e.g., Unreacted SM) CheckPolarity->Other No ActionIsomer Action: 1. Analyze Starting Materials 2. Modify Synthesis Conditions Isomer->ActionIsomer ActionHydrolysis Action: 1. Ensure Anhydrous Conditions 2. Lower Reaction/Workup Temp 3. Use Milder Base Hydrolysis->ActionHydrolysis ActionOther Action: 1. Optimize Reaction Stoichiometry 2. Increase Reaction Time/Temp 3. Improve Purification Other->ActionOther

Caption: Workflow for impurity identification and resolution.

Part 3: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust reverse-phase HPLC method for separating the main component from its common process-related impurities.

Instrumentation and Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Column Temperature: 35 °C.

Mobile Phase and Gradient

ComponentDescription
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Wavelength 254 nm

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 100 mL with the same diluent to obtain a final concentration of 10 µg/mL for analysis.

System Suitability

  • Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.

  • Theoretical Plates: The column should exhibit >5000 theoretical plates for the main component peak.

Protocol 2: Lab-Scale Recrystallization for Purification

This procedure is effective for removing less soluble impurities and improving the overall purity of the material.

Solvent Selection Rationale The ideal solvent system will fully dissolve the compound at an elevated temperature but exhibit poor solubility at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures. For this compound, a polar aprotic solvent like ethyl acetate or an alcohol like isopropanol often provides good results.

Step-by-Step Procedure (using Ethyl Acetate)

  • Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate at room temperature (e.g., 10 mL) and swirl. The material will not fully dissolve.

  • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure maximum recovery upon cooling.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Potential Impurity Formation Pathway

The following diagram illustrates the primary synthetic route and a key potential side reaction leading to the hydrolysis impurity.

ImpurityFormation SM1 2,4-Dichloro- 5-methylpyrimidine Product Target Product (2-chloro-5-methyl-N-(3-nitrophenyl) pyrimidin-4-amine) SM1->Product Condensation SM2 3-Nitroaniline SM2->Product Impurity Hydrolysis Impurity (2-hydroxy-..) Product->Impurity Nucleophilic Substitution Base Base (e.g., Et3N) Base->Product Water H2O (Trace Moisture) Water->Impurity

Caption: Synthesis pathway and formation of a common hydrolysis impurity.

References

Technical Support Center: Scaling Up Synthesis of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis and scale-up. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting frameworks to ensure reproducible, high-yield outcomes.

Core Synthetic Strategy: Understanding the Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound, this compound, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is favored due to the high reactivity of the starting material, 2,4-dichloro-5-methylpyrimidine, and the ready availability of 3-nitroaniline.

The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. This electronic property makes the carbon atoms of the C-Cl bonds highly electrophilic and susceptible to attack by nucleophiles. A critical aspect of this synthesis is controlling the regioselectivity of the substitution. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during an attack at the C4 position, which allows for delocalization over both ring nitrogen atoms.[3]

Reaction Mechanism: SNAr Pathway

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amino group of 3-nitroaniline acts as the nucleophile, attacking the electron-deficient C4 carbon of the 2,4-dichloro-5-methylpyrimidine.

  • Formation of Meisenheimer Intermediate: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.

  • Elimination & Re-aromatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.

Figure 1: SNAr Mechanism for Synthesis

Detailed Experimental Protocol

This protocol provides a robust, self-validating method for the synthesis of this compound.

Materials & Reagents
ReagentCAS NumberMolecular WeightQuantityMolar Eq.
2,4-dichloro-5-methylpyrimidine17185-35-8163.01 g/mol 10.0 g1.0
3-nitroaniline99-09-2138.12 g/mol 8.48 g1.0
Triethylamine (Et₃N)121-44-8101.19 g/mol 7.44 g (10.2 mL)1.2
Isopropyl Alcohol (IPA)67-63-060.10 g/mol 200 mL-
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-methylpyrimidine (10.0 g, 61.3 mmol) and isopropyl alcohol (200 mL).

  • Reagent Addition: Add 3-nitroaniline (8.48 g, 61.3 mmol) to the suspension. The mixture will be a pale yellow slurry.

  • Base Addition: Slowly add triethylamine (10.2 mL, 73.6 mmol) to the reaction mixture at room temperature. The addition of the base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3). The starting material 2,4-dichloro-5-methylpyrimidine should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A yellow solid will precipitate.

    • Filter the solid using a Büchner funnel and wash the filter cake sequentially with cold isopropyl alcohol (2 x 30 mL) and deionized water (2 x 50 mL) to remove triethylamine hydrochloride and unreacted starting materials.

  • Drying: Dry the resulting yellow solid in a vacuum oven at 60°C overnight to yield the final product. Expected yield: 14-16 g (82-94%).

Experimental Workflow Diagram

Figure 2: General Experimental Workflow

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low, or no product is formed. What went wrong?

A1: Several factors can contribute to low or no yield:

  • Inactive Reagents: Ensure the 3-nitroaniline is pure and the 2,4-dichloro-5-methylpyrimidine has not degraded. The latter is sensitive to moisture.

  • Insufficient Base: The reaction generates HCl, which can protonate the nucleophile (3-nitroaniline), rendering it unreactive. Ensure at least one equivalent of a base like triethylamine or DIPEA is used to scavenge the acid.[4]

  • Low Reaction Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. Ensure the reaction is maintained at a consistent reflux temperature.

  • Poor Solubility: While IPA is a good starting point, if solubility is an issue, consider alternative solvents like ethanol, n-butanol, or acetonitrile.

Q2: I'm observing a significant amount of a second product spot on my TLC plate, which is difficult to separate from my desired product. What is it?

A2: This is likely the C2-substituted isomer, 4-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-2-amine. While the C4 position is kinetically favored, substitution at C2 can occur, especially at higher temperatures or with prolonged reaction times.[2][5]

  • Control Reaction Time: Do not let the reaction run for an extended period after the primary starting material is consumed, as this can promote the formation of the thermodynamic C2 product.

  • Temperature Management: Avoid excessive heating. Stick to the lowest effective reflux temperature.

  • Purification: If isomer formation is unavoidable, separation can be challenging. Flash column chromatography using a shallow gradient of ethyl acetate in hexane is often required.[6] Recrystallization may also be effective if the solubility profiles of the isomers are sufficiently different.

Q3: My final product is contaminated with starting materials. How can I improve purity?

A3: This typically indicates an incomplete reaction or inefficient work-up.

  • Reaction Monitoring: Ensure the reaction has gone to completion via TLC before beginning the work-up.

  • Washing Steps: The washing steps are critical. Washing with cold IPA helps remove unreacted 2,4-dichloro-5-methylpyrimidine. The water wash is essential for removing the triethylamine hydrochloride salt. Ensure the wash volumes are adequate.

  • Recrystallization: If impurities persist, recrystallization is an effective purification method for this class of compounds.[6] A common solvent system is ethanol or an ethanol/water mixture.

Troubleshooting Decision Tree

Troubleshooting start Problem with Synthesis q1 Low or No Yield? start->q1 q2 Multiple Products / Isomers? q1->q2 No a1 Check Reagent Purity Increase Base Equivalents Ensure Proper Reflux Temp q1->a1 Yes q3 Product Contaminated? q2->q3 No a2 Control Reaction Time & Temp Optimize Chromatography Attempt Recrystallization q2->a2 Yes a3 Ensure Reaction Completion (TLC) Improve Washing Protocol Recrystallize Final Product q3->a3 Yes end Problem Resolved q3->end No

Figure 3: Troubleshooting Decision Logic

Frequently Asked Questions (FAQs)

Q: Can I use a different base, such as potassium carbonate? A: Yes, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used. However, they are typically used in polar aprotic solvents like DMF or DMSO and may require higher temperatures. Triethylamine in an alcohol solvent is often preferred for its mild conditions and the ease of removing its hydrochloride salt by filtration or washing.

Q: Is a palladium-catalyzed reaction like the Buchwald-Hartwig amination a viable alternative? A: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to pyrimidine systems.[7][8] This method can sometimes offer higher selectivity and proceed under milder conditions than traditional SNAr.[9] However, it requires an expensive palladium catalyst and specialized phosphine ligands, making the SNAr route more cost-effective for large-scale synthesis.

Q: How can I confirm the regioselectivity of my product? A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-H proton of the amine and the C4 and C5 carbons of the pyrimidine ring, confirming C4 substitution. ¹H NMR can also provide clues, as the chemical shifts of the pyrimidine ring protons will differ between the C2 and C4 isomers.

Q: What are the main safety precautions for this reaction? A: 2,4-dichloro-5-methylpyrimidine is an irritant. 3-nitroaniline is toxic. Triethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Technical Support Center: Optimization of Reaction Work-up for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction work-up procedure for this key intermediate. Here, we address common challenges encountered during its synthesis, drawing from established principles of nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores.

Introduction to the Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with 3-nitroaniline. This reaction is often facilitated by a base in a suitable solvent. While the core reaction is generally robust, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges. This guide provides a structured, question-and-answer approach to navigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low Yield of the Desired Product

Question: I am experiencing a low yield of this compound after the reaction work-up. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reactions to product loss during extraction. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aminopyrimidine and 3-nitroaniline. Impurities can lead to side reactions and lower the yield of the desired product.[1] If necessary, consider recrystallizing or purifying the starting materials before use.

  • Reaction Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating. A common visualization technique for such aromatic compounds is UV light at 254 nm.[1]

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may result in an incomplete reaction. Common bases for this type of reaction include triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[2]

  • Solvent Effects: The solvent plays a significant role in reactant solubility and reaction kinetics.[1] Solvents like isopropanol/water mixtures or anhydrous ethanol are often used for similar reactions.[2] A solvent screen may be necessary to find the optimal conditions for your specific substrates.[1]

  • Work-up Procedure: Significant product loss can occur during the aqueous work-up. The product, being an amine, can have some solubility in acidic aqueous solutions. Therefore, it is important to carefully control the pH during extraction.

FAQ 2: Presence of Unreacted Starting Materials in the Final Product

Question: My final product is contaminated with unreacted 2,4-dichloro-5-methylpyrimidine and/or 3-nitroaniline. How can I effectively remove these during the work-up?

Answer: The removal of unreacted starting materials is a common challenge. Here is a step-by-step optimized work-up protocol designed to address this issue:

Optimized Work-up Protocol:

  • Quenching the Reaction: After confirming the reaction's completion via TLC, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile organic solvent, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Liquid-Liquid Extraction:

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any excess acid and remove some polar impurities.

    • To remove unreacted 3-nitroaniline, perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash will protonate the basic 3-nitroaniline, partitioning it into the aqueous layer.[3] Caution: The product itself is an amine and may also partition into the aqueous phase if the pH is too low.[3] Monitor the pH carefully and consider multiple washes with a milder acidic solution if necessary.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Visualizing the Extraction Process:

G cluster_0 Reaction Mixture cluster_1 Work-up Steps cluster_2 Purified Product RM Crude Reaction Mixture (Product, Unreacted SMs, Base, Solvent) Quench 1. Quench & Solvent Removal RM->Quench LLE 2. Liquid-Liquid Extraction (EtOAc/DCM) Quench->LLE AcidWash 3. Dilute Acid Wash (e.g., 1M HCl) LLE->AcidWash Removes 3-nitroaniline BaseWash 4. NaHCO3 Wash AcidWash->BaseWash Neutralizes excess acid BrineWash 5. Brine Wash BaseWash->BrineWash Removes water Dry 6. Dry & Concentrate BrineWash->Dry Product Purified Product Dry->Product

Caption: Optimized work-up workflow for purification.

FAQ 3: Formation of Side Products and Impurities

Question: I am observing an unknown impurity in my final product. What are the likely side products in this reaction and how can I minimize their formation?

Answer: A common side product in this type of reaction is the di-substituted product, where both chlorine atoms on the pyrimidine ring react with 3-nitroaniline.

Minimizing Di-substituted Product Formation:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the pyrimidine starting material relative to the 3-nitroaniline can help to minimize the formation of the di-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substitution product. Monitor the reaction closely by TLC to ensure it still proceeds to completion at a reasonable rate.[1]

  • Slow Addition: Adding the 3-nitroaniline solution dropwise to the reaction mixture containing the 2,4-dichloro-5-methylpyrimidine can help to maintain a low concentration of the aniline and favor mono-substitution.

Purification from Side Products:

If side products are formed, purification by column chromatography on silica gel is typically required.[3] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is a good starting point for separating the desired product from less polar di-substituted byproducts and more polar impurities.[1]

Potential Impurity Profile:

Compound Structure Reason for Presence Removal Strategy
2,4-dichloro-5-methylpyrimidine Pyrimidine with two ClUnreacted starting materialColumn chromatography
3-nitroaniline Aniline with NO₂ groupUnreacted starting materialDilute acid wash
Di-substituted byproduct Pyrimidine with two aniline groupsSide reactionColumn chromatography
FAQ 4: Product is an Oil or Gummy Solid and Difficult to Handle

Question: My product has isolated as a viscous oil or a gummy solid, making it difficult to handle and purify further. What can I do?

Answer: This is a common issue when residual solvents or impurities are present.

  • Trituration: Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid, while the impurities remain dissolved in the solvent.

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly improve purity and crystallinity.[4]

  • Solvent Removal: Ensure that all solvents used in the work-up have been thoroughly removed under high vacuum. Residual DMF, for example, can be difficult to remove and can result in an oily product.

Experimental Protocols

Protocol 1: General Reaction Procedure

  • In a round-bottom flask, dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol).

  • Add 3-nitroaniline (1.0-1.2 eq) and a base such as triethylamine (1.5 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor by TLC.[2]

  • Upon completion, proceed with the optimized work-up procedure described in FAQ 2.

Protocol 2: Column Chromatography for Purification

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Logical Relationship of Troubleshooting Steps:

G Start Initial Observation: Low Yield or Impure Product CheckPurity 1. Check Starting Material Purity Start->CheckPurity MonitorRxn 2. Optimize Reaction Monitoring (TLC) Start->MonitorRxn OptimizeCond 3. Adjust Reaction Conditions (Base, Temp, Stoich.) CheckPurity->OptimizeCond MonitorRxn->OptimizeCond OptimizeWorkup 4. Refine Work-up Procedure OptimizeCond->OptimizeWorkup Purification 5. Employ Purification Technique OptimizeWorkup->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: A logical approach to troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed interpretation of spectral data, explaining the causal relationships between molecular structure and spectral features, and providing actionable experimental protocols. Our focus is on demonstrating how a multi-dimensional NMR approach provides unambiguous structural elucidation, a cornerstone of modern chemical and pharmaceutical research.

Introduction: The Structural Challenge of Substituted Pyrimidines

Pyrimidine derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] The biological activity of these molecules is critically dependent on their substitution patterns, making precise structural characterization non-negotiable. While techniques like mass spectrometry confirm molecular weight, only NMR spectroscopy can provide the detailed atomic connectivity and spatial information required for unequivocal structure validation.

The target molecule, this compound, presents a fascinating analytical challenge. It combines three distinct structural motifs: a disubstituted pyrimidine ring, a metasubstituted nitrophenyl ring, and a linking secondary amine. The resulting ¹H NMR spectrum, particularly in the aromatic region, is prone to signal overlap and complex splitting patterns, making 1D analysis alone insufficient.[4] This guide will demonstrate how a systematic approach, leveraging both 1D and 2D NMR techniques, can overcome these challenges.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is fundamental for spectral assignment. The structure of this compound is presented below with the standard numbering used throughout this guide.

Caption: Structure of the target molecule with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Predictions

The proton spectrum can be divided into three key regions: the pyrimidine proton, the methyl protons, and the four aromatic protons of the nitrophenyl ring.

  • Pyrimidine Ring (H6): The lone proton on the pyrimidine ring, H6, is flanked by a carbon (C5) and a nitrogen (N1). The two ring nitrogens are strongly electron-withdrawing, which deshields the ring protons, shifting them downfield.[4] We predict this signal to appear as a sharp singlet around 8.0-8.5 ppm .

  • Methyl Group (H11): The methyl protons attached to C5 will appear as a singlet, as there are no adjacent protons for coupling. Its chemical shift is expected in the typical alkyl region, around 2.2-2.5 ppm .

  • Amine Proton (N-H): The secondary amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet significantly downfield, likely in the 9.5-10.5 ppm range, due to hydrogen bonding with the solvent.

  • Nitrophenyl Ring (H2', H4', H5', H6'): The nitro group is a powerful electron-withdrawing group, causing significant deshielding of the protons on the phenyl ring, particularly at the ortho (H2', H6') and para (H4') positions.[6]

    • H2' : This proton is ortho to the nitro group and will be the most deshielded, appearing as a triplet or a narrow multiplet around 8.5-8.8 ppm .

    • H4' & H6' : These protons will be in a complex environment. H4' (para to the nitro group) and H6' (ortho to the amine substituent) will likely have overlapping signals. We predict them to appear as multiplets in the 7.6-8.2 ppm range.

    • H5' : This proton (meta to the nitro group) will be the least deshielded of the aromatic protons, expected as a triplet around 7.4-7.6 ppm .

¹³C NMR Predictions

The ¹³C spectrum provides a map of the carbon skeleton.

  • Pyrimidine Ring Carbons: The chemical shifts of pyrimidine carbons are typically found between 150-170 ppm.[7][8][9]

    • C2 & C4 : These carbons, bonded to electronegative chlorine and nitrogen atoms, will be the most downfield, predicted in the 160-165 ppm range.

    • C6 : This protonated carbon will be further upfield, around 155-158 ppm .

    • C5 : The carbon bearing the methyl group will be the most upfield of the ring carbons, likely around 115-120 ppm .

  • Nitrophenyl Ring Carbons:

    • C3' : The carbon directly attached to the nitro group will be significantly deshielded, appearing around 148-150 ppm .[6]

    • C1' : The carbon bonded to the amine will be found around 140-142 ppm .

    • C2', C4', C5', C6' : The remaining aromatic carbons will resonate in the 115-135 ppm region.

  • Methyl Carbon (C11): This aliphatic carbon will appear far upfield, around 15-20 ppm .

Comparative Analysis: The Power of 2D NMR

To move from prediction to certainty, 2D NMR experiments are indispensable. They reveal through-bond correlations that allow for the unambiguous assembly of molecular fragments.[10]

Key 2D NMR Experiments
ExperimentInformation ProvidedApplication for Target Molecule
COSY (Correlation Spectroscopy)Shows proton-proton (¹H-¹H) correlations over 2-3 bonds.Crucial for establishing the connectivity within the nitrophenyl ring by correlating H2' with H4', H4' with H5', and H5' with H6'.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to the carbons they are attached to (¹J-coupling).[11]Unambiguously assigns each protonated carbon by linking the proton signals (e.g., H6, H11, H2', H4', H5', H6') to their respective carbon signals (C6, C11, C2', C4', C5', C6').[10][12]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-4 bonds.[11]This is the key experiment for connecting the molecular fragments. We expect to see a correlation from the N-H proton to C4 on the pyrimidine ring and C1' and C2' on the phenyl ring. A correlation from the H6 proton to C4 and C5 would confirm the pyrimidine assignments.[10][12]

The workflow for a comprehensive NMR analysis is a logical progression from simple 1D acquisition to complex 2D correlation experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve ~10mg of sample in 0.6 mL DMSO-d6 proton ¹H NMR prep->proton carbon ¹³C NMR prep->carbon assign_h Assign ¹H signals (Integration, Multiplicity) proton->assign_h assign_c Assign ¹³C signals carbon->assign_c cosy gCOSY hsqc gHSQC hmbc gHMBC assign_h->cosy assign_h->hsqc assign_cosy Establish ¹H-¹H spin systems (COSY) assign_h->assign_cosy assign_c->hsqc assign_hmbc Connect fragments via long-range correlations (HMBC) assign_cosy->assign_hmbc assign_hsqc Link ¹H to direct ¹³C (HSQC) assign_hsqc->hmbc assign_hsqc->assign_hmbc final_structure Final Structure Confirmation assign_hmbc->final_structure

Caption: A typical workflow for complete NMR structural elucidation.

Experimental Protocols

A trustworthy analysis is built upon robust experimental methodology. The following protocols represent standard practices for the synthesis and NMR analysis of this class of compounds.

Synthesis Protocol: General Procedure for N-Arylation of 2,4-dichloro-5-methylpyrimidine

This procedure is adapted from established methods for the synthesis of N-arylpyrimidin-4-amines.[13]

  • Reaction Setup: To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in 2-propanol, add 3-nitroaniline (1.1 eq).

  • Acid Catalyst: Add concentrated hydrochloric acid (0.2 eq) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the consumption of the starting materials (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Acquisition: Acquire gradient-selected (gs) COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.

    • gCOSY: Acquire with 2-4 scans per increment.

    • gHSQC: Optimize for a one-bond C-H coupling constant of ~145 Hz.

    • gHMBC: Optimize for long-range coupling constants, typically setting the value to 8 Hz to observe both 2-bond and 3-bond correlations.[11]

Conclusion and Outlook

The structural analysis of complex heterocyclic molecules like this compound is a multi-faceted process that relies on the synergistic use of 1D and 2D NMR spectroscopy. While 1D spectra provide an initial overview, they are often insufficient for unambiguous assignment due to signal crowding and complex coupling. It is the application of correlation spectroscopy—COSY, HSQC, and particularly HMBC—that provides the definitive evidence needed to piece together the molecular puzzle. By logically dissecting the molecule into its constituent fragments and using 2D NMR to establish the links between them, researchers can achieve complete and confident structural characterization, a critical step in the journey of drug discovery and development.

References

Mass Spectrometry Analysis of PROTACs Containing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Analytical Imperative for Novel PROTACs

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein destruction.[1][2] The specific PROTAC scaffold of interest here, containing the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine moiety, presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the robust characterization of these novel PROTACs, offering researchers, scientists, and drug development professionals a framework for informed analytical strategy.

Mass spectrometry (MS) has become an indispensable tool in the development of PROTACs, enabling the precise quantification of protein degradation, assessment of selectivity, and elucidation of mechanisms of action.[3][4] Given the high potency of PROTACs, often in the nanomolar range, sensitive and selective analytical methods are crucial for understanding their pharmacokinetic and pharmacodynamic (PK/PD) relationships.[2][5] This guide will delve into the nuances of applying different MS platforms and workflows to the analysis of pyrimidine-based PROTACs, providing both theoretical grounding and practical, step-by-step protocols.

The Analytical Challenge: Unique Properties of Pyrimidine-Based PROTACs

PROTACs containing the this compound core present a distinct set of analytical considerations:

  • Molecular Weight and Charge State: PROTACs are relatively large for small molecules, with molecular weights often exceeding 800 Da.[6][7] This can lead to the formation of multi-charged ions in the mass spectrometer, potentially dispersing the signal and reducing sensitivity.[6]

  • Linker Stability: The linker connecting the POI-binding and E3 ligase-recruiting moieties is often a site of metabolic instability and can be susceptible to in-source fragmentation during MS analysis.[6][8]

  • Structural Complexity: The presence of a pyrimidine ring and a nitrophenyl group can influence fragmentation patterns, requiring careful optimization of MS/MS parameters for structural elucidation and quantitative analysis.[9]

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform is a critical decision in the analysis of PROTACs. The two most common high-performance liquid chromatography (HPLC)-coupled MS systems used are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments.

FeatureTriple Quadrupole (QqQ)High-Resolution Mass Spectrometry (Q-TOF, Orbitrap)
Primary Application Targeted quantification (MRM/SRM)Qualitative and quantitative analysis, structural elucidation, metabolite ID
Sensitivity Generally higher for targeted quantification[10]Excellent for full-scan and MS/MS analysis[11]
Selectivity High for pre-selected transitionsHigh due to accurate mass measurement and high resolution[11]
Dynamic Range Wide (typically 6+ orders of magnitude)[12]More limited (typically 3-5 orders of magnitude)[12][13]
Resolution Unit mass resolutionHigh resolution (>10,000) allows for elemental composition determination
Scan Speed Very fast for MRMSlower for high-resolution scans

Expert Insight: For routine, high-throughput quantification of a known PROTAC in complex biological matrices, a triple quadrupole mass spectrometer is often the instrument of choice due to its exceptional sensitivity and wide dynamic range in Multiple Reaction Monitoring (MRM) mode.[10] However, for discovery-phase research, metabolite identification, and comprehensive characterization, the high-resolution and accurate mass capabilities of a Q-TOF or Orbitrap instrument are invaluable.[11][14]

Key Experimental Workflows for PROTAC Analysis

A comprehensive understanding of a PROTAC's behavior requires a multi-faceted analytical approach. The following workflows are essential for the characterization of PROTACs containing the this compound scaffold.

Intact Mass Analysis for Structural Verification

Objective: To confirm the molecular weight and elemental composition of the synthesized PROTAC.

Methodology: High-resolution mass spectrometry (HRMS) is the gold standard for intact mass analysis.

dot

Caption: Workflow for Intact Mass Analysis of PROTACs.

Experimental Protocol: Intact Mass Analysis

  • Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile:water 50:50 with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-95% B over 5 minutes) is sufficient to desalt and introduce the analyte into the mass spectrometer.

  • MS Analysis (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS from m/z 100-1500.

    • Resolution: Set to a high value (e.g., >20,000) to enable accurate mass measurement.

  • Data Analysis:

    • Extract the chromatogram for the expected m/z of the protonated PROTAC molecule.

    • Compare the measured accurate mass to the theoretical exact mass (typically within 5 ppm).

    • Verify the isotopic distribution pattern against the theoretical pattern for the elemental formula.

Quantitative Bioanalysis in Biological Matrices

Objective: To accurately quantify the concentration of the PROTAC in complex biological samples such as plasma or cell lysates, which is crucial for PK/PD studies.[2]

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a triple quadrupole instrument is the preferred method for its high sensitivity and selectivity.[2][5]

dot

Caption: Workflow for Quantitative Bioanalysis of PROTACs.

Experimental Protocol: Quantitative LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or cell lysate, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., 100 µL of 50% methanol).

  • LC Separation:

    • A robust C18 column is typically used with a gradient elution to separate the PROTAC from matrix components.

  • MS/MS Analysis (Triple Quadrupole):

    • Optimize MRM transitions for the PROTAC and IS. This involves selecting a precursor ion (typically [M+H]+) and a stable product ion.

    • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.[15]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the standards.

    • Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolite Identification

Objective: To identify potential metabolites of the PROTAC, which is critical for understanding its metabolic stability and potential for drug-drug interactions.[8]

Methodology: LC-HRMS (Q-TOF or Orbitrap) is essential for this application due to its ability to detect and identify unknown compounds based on accurate mass and fragmentation patterns.[14]

dot

Caption: Workflow for PROTAC Metabolite Identification.

Experimental Protocol: In Vitro Metabolite Identification

  • In Vitro Incubation:

    • Incubate the PROTAC (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction with cold acetonitrile and process the samples as described for quantitative bioanalysis.

  • LC-HRMS Analysis:

    • Employ a chromatographic method that provides good separation of the parent PROTAC from its potential metabolites.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where a full scan MS is followed by MS/MS of the most intense precursor ions.

  • Data Analysis:

    • Use specialized software to search for expected metabolic transformations (e.g., oxidation, hydrolysis, glucuronidation).[14]

    • Compare the fragmentation spectra of potential metabolites to that of the parent drug to pinpoint the site of metabolic modification.

Ternary Complex and Ubiquitination Analysis

Objective: To confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination of the POI.

Methodology: This often involves a combination of techniques. Native mass spectrometry can be used to directly observe the non-covalent ternary complex.[16][17] For ubiquitination analysis, a bottom-up proteomics approach is typically employed.

dot

Caption: Proteomics workflow for assessing PROTAC-induced protein degradation.

Experimental Protocol: Bottom-up Proteomics for Degradation Analysis

  • Cell Culture and Treatment: Treat cells with the PROTAC or a vehicle control for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow LC system.[3]

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify and quantify peptides.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples, confirming on-target degradation and assessing off-target effects.[3]

Conclusion: An Integrated Approach for Comprehensive Characterization

The successful development of PROTACs containing the this compound moiety hinges on a robust and multifaceted analytical strategy. While triple quadrupole mass spectrometry remains the workhorse for high-sensitivity quantification, high-resolution platforms like Q-TOF and Orbitrap are indispensable for structural confirmation, metabolite identification, and proteomics-based mechanism-of-action studies. By judiciously selecting and integrating these powerful mass spectrometry workflows, researchers can gain a comprehensive understanding of their PROTAC candidates, accelerating their journey from the bench to the clinic.

References

A Senior Application Scientist's Guide to Pyrimidine Linkers: A Comparative Analysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of a linker molecule is a critical decision that can profoundly impact the efficacy, selectivity, and pharmacokinetic properties of a therapeutic candidate. Among the plethora of heterocyclic scaffolds, pyrimidines have emerged as a privileged structure, particularly in the realm of kinase inhibitors.[1][2][3][] This guide provides an in-depth, objective comparison of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine against other notable pyrimidine-based linkers, supported by experimental data and detailed methodologies to inform rational drug design.

The pyrimidine core is a cornerstone in the development of targeted therapies, largely due to its ability to mimic the adenine base of ATP and form key hydrogen-bonding interactions with the hinge region of protein kinases.[5][6] The substituents adorning the pyrimidine ring dictate the molecule's three-dimensional conformation, solubility, and reactivity, thereby fine-tuning its biological activity and suitability as a linker.

This guide will dissect the structural nuances and performance characteristics of this compound and its counterparts, offering a comprehensive resource for the discerning medicinal chemist.

Comparative Overview of Pyrimidine Linkers

The utility of a pyrimidine linker is fundamentally tied to its substitution pattern. The strategic placement of functional groups on the pyrimidine ring influences its reactivity, vectoral properties, and interaction with the target protein. Here, we compare this compound with other commonly employed pyrimidine scaffolds.

Linker ClassRepresentative StructureKey Features & Applications
2-Chloro-5-substituted-N-arylpyrimidin-4-amines This compoundThe chloro group at the 2-position serves as a versatile synthetic handle for introducing further diversity via nucleophilic substitution. The 5-methyl group can provide beneficial steric interactions within a binding pocket. The N-aryl substituent offers a vector for extending the molecule towards other regions of the target protein. The nitro group can be a key interaction point or a precursor for further functionalization. This class is frequently explored in the development of kinase inhibitors.
2,4-Diaminopyrimidines The 2-amino group can form an additional hydrogen bond with the kinase hinge region, often leading to enhanced potency.[5] The 4-amino position provides a convenient attachment point for various side chains to modulate selectivity and physicochemical properties. These are extensively used as scaffolds for a wide range of kinase inhibitors.[1][7][8]
Thieno[2,3-d]pyrimidines The fused thiophene ring imparts a more rigid and planar structure, which can be advantageous for specific binding modes. This scaffold has been successfully employed in the design of potent inhibitors of kinases such as EGFR.
Pyrazolo[3,4-d]pyrimidines This isomeric fused ring system is also a bioisostere of adenine and has been a fruitful scaffold for developing highly selective kinase inhibitors, including the approved drug ibrutinib.[6] The nitrogen atoms in the pyrazole ring offer additional points for hydrogen bonding.

Physicochemical and Performance Characteristics

A direct comparison of key physicochemical and performance metrics is essential for selecting the optimal linker for a given application. The following table summarizes these properties for our target molecule and representative examples from other classes.

PropertyThis compound2,4-Diaminopyrimidine Derivative (Representative)Thieno[2,3-d]pyrimidine Derivative (Representative)Pyrazolo[3,4-d]pyrimidine Derivative (Representative)
Molecular Weight 265.67 g/mol VariesVariesVaries
Reactivity of Cl at C2 High (amenable to SNAr)N/AN/AN/A
H-Bond Donors/Acceptors Donors: 1, Acceptors: 6Donors: 2, Acceptors: 2-4VariesVaries
Rotatable Bonds 2VariesVariesVaries
General Stability Moderate; nitro group can be susceptible to reduction.Generally high.Generally high.Generally high.

Experimental Protocols: A Framework for Comparative Evaluation

To provide a tangible framework for comparing these linkers, we present a generalized experimental workflow for the synthesis and evaluation of a hypothetical kinase inhibitor. This protocol is designed to be adaptable for each linker class.

General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors

This workflow outlines the key steps in synthesizing a final compound where the pyrimidine acts as a central scaffold.

Synthetic Workflow Start Starting Pyrimidine Scaffold Step1 Nucleophilic Aromatic Substitution (SNAr) at C4 Start->Step1 Amine nucleophile Step2 Coupling Reaction at C2 (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Boronic acid or amine Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final Kinase Inhibitor Characterization->Final_Compound

Caption: Generalized synthetic workflow for pyrimidine-based inhibitors.

Step-by-Step Protocol: Synthesis of a Hypothetical Inhibitor using this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dioxane or DMF.

  • Addition of Reagents: Add the desired amine or aniline derivative (1.1 eq) that will displace the chlorine at the 2-position, followed by a suitable base (e.g., DIPEA or K2CO3, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibitory Assay Protocol

This protocol provides a method to assess the potency of the synthesized inhibitors against a target kinase.

Kinase Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubation Incubate Kinase and Inhibitor Start->Incubation Reaction_Start Initiate Reaction with ATP and Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Phosphorylated Substrate Reaction_Stop->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis

Caption: Workflow for in vitro kinase inhibitory assay.

  • Plate Preparation: Add serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO to the wells of a 384-well plate.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the test compounds.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The substituents on the pyrimidine ring play a crucial role in determining the inhibitory activity and selectivity of the final compound.

SAR Pyrimidine Pyrimidine Core C2 C2-Substituent (Hinge Binding) Pyrimidine->C2 Influences potency C4 C4-Substituent (Solvent Front/Selectivity Pocket) Pyrimidine->C4 Modulates selectivity & solubility C5 C5-Substituent (Gatekeeper Interaction) Pyrimidine->C5 Impacts selectivity

Caption: Key positions on the pyrimidine ring influencing SAR.

  • C2-Position: Substituents at this position are critical for hinge-binding interactions. Small, hydrogen-bond accepting groups are generally favored. In our target molecule, the chloro group is a synthetic handle, and the subsequent amine will interact with the hinge.

  • C4-Position: The N-aryl group at this position typically extends into the solvent-exposed region or a selectivity pocket. The nature of this group significantly impacts the compound's selectivity and physicochemical properties.

  • C5-Position: The 5-methyl group on our target linker can provide favorable van der Waals interactions with residues near the "gatekeeper" residue of the kinase, potentially enhancing potency and selectivity.[5]

Conclusion

This compound represents a versatile and synthetically tractable linker for the development of targeted therapeutics, particularly kinase inhibitors. Its key advantages lie in the predictable reactivity of the 2-chloro position and the modifiable N-aryl group at the 4-position. However, a comprehensive evaluation against other established pyrimidine linkers, such as 2,4-diaminopyrimidines and fused pyrimidine systems, is crucial for optimizing a drug discovery campaign. The choice of linker should be guided by a thorough analysis of the target's structural biology, the desired physicochemical properties of the final compound, and a robust synthetic strategy. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in their pursuit of novel and effective medicines.

References

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Kinase Inhibitors Derived from 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

In the landscape of targeted cancer therapy, kinase inhibitors remain a cornerstone of precision medicine. The 2-aminopyrimidine scaffold, from which the titular compound 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is derived, represents a privileged structure in kinase inhibitor design. Its structural features allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of a novel inhibitor from this chemical series, which we will refer to as Cmpd-X .

Our objective is not merely to screen for activity but to build a robust biological profile for Cmpd-X. This involves a multi-tiered approach, beginning with broad, high-throughput in vitro assays to identify primary targets and assess selectivity, followed by targeted cell-based assays to confirm on-target activity and elucidate the mechanism of action. Each experimental choice is grounded in the logic of drug discovery, aiming to answer critical questions about potency, selectivity, and cellular effects that will determine the therapeutic potential of Cmpd-X.

The Evaluation Workflow: From Broad Screening to Mechanistic Insights

A logical, phased approach is critical to efficiently allocate resources and build a coherent data package. The workflow described herein is designed to be self-validating, where results from one stage inform the experimental design of the next.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Comparative Analysis A Synthesis of Cmpd-X B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Initial Screening C IC50 Determination for Top Hits (<1 µM) B->C Hit Identification D Cell Viability/Proliferation Assay (e.g., MTT/MTS) C->D Select Relevant Cell Lines H Benchmark Against Known Inhibitors C->H E Target Engagement Assay (e.g., Western Blot for p-Target) D->E Confirm On-Target Effect D->H F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G

Caption: A logical workflow for the biological evaluation of a novel kinase inhibitor.

Phase 1: In Vitro Biochemical Profiling

The first step is to understand the inhibitor's potency and selectivity in a clean, cell-free system. This isolates the interaction between the compound and its potential kinase targets from the complexities of a cellular environment.

Primary Target Identification and Selectivity Profiling

It is a common pitfall to test a new inhibitor only against its intended, designed target. A broad, unbiased screen is essential to uncover both expected and unexpected activities, which is critical for predicting potential therapeutic efficacy and off-target toxicities.[1][2][3]

Experimental Choice: A large-panel kinase screen (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™) against hundreds of kinases at a single high concentration (e.g., 1 or 10 µM). The rationale is to cast a wide net to identify all potential high-affinity targets.

Potency Determination (IC50)

Once primary hits are identified (e.g., kinases showing >90% inhibition), the next step is to quantify the potency of the interaction by determining the half-maximal inhibitory concentration (IC50).

Experimental Choice: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method.[4][5] It measures the production of ADP, a universal product of kinase reactions, making it adaptable to virtually any kinase. The assay is performed across a range of inhibitor concentrations to generate a dose-response curve.

Comparative Data Example:

Below is a table summarizing hypothetical IC50 data for Cmpd-X compared to two alternatives: a known multi-kinase inhibitor (Staurosporine) and a specific inhibitor for the primary target (e.g., an EGFR inhibitor like Gefitinib).

Kinase TargetCmpd-X (IC50, nM)Staurosporine (IC50, nM)Gefitinib (IC50, nM)
EGFR (Primary Target) 25 520
HER2 45 81,500
SRC85010>10,000
ABL1,20015>10,000
CDK2>10,00020>10,000

This data indicates Cmpd-X is a potent inhibitor of EGFR and HER2 with good selectivity against other tested kinases compared to the non-selective Staurosporine.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)[4]
  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Perform a 1:3 serial dilution to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of serially diluted Cmpd-X or DMSO control.

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., EGFR) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) peptide and 10 µM ATP). Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader. Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. response).

Phase 2: Cellular Activity and Target Engagement

Demonstrating biochemical activity is necessary but not sufficient. The inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Anti-Proliferative Activity

The most fundamental question is whether the inhibitor can stop cancer cells from growing.

Experimental Choice: The MTT or MTS assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7] The choice of cell lines is critical. One should select lines where the identified target kinase is a known driver of proliferation (e.g., A549 or NCI-H1975 for an EGFR inhibitor).

Comparative Data Example:

Cell LineCmpd-X (GI50, µM)Gefitinib (GI50, µM)Doxorubicin (GI50, µM)
A549 (EGFR WT) 0.5 0.20.1
NCI-H1975 (EGFR T790M) 0.8 >100.15
MCF-7 (EGFR low) >20>200.08

This hypothetical data suggests Cmpd-X is effective in EGFR-driven cell lines, including one with a common resistance mutation (T790M) that renders Gefitinib ineffective. The lack of activity in MCF-7 cells, which have low EGFR expression, supports an on-target effect.

Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effect is due to inhibition of the intended target, we must directly measure the phosphorylation status of the target kinase and its key downstream effectors.

Experimental Choice: Western blotting is the gold-standard technique for this purpose. By treating target-positive cells with the inhibitor and probing for the phosphorylated form of the kinase (e.g., p-EGFR) and downstream proteins (e.g., p-AKT, p-ERK), we can directly visualize target engagement.[8][9][10]

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K CmpdX Cmpd-X CmpdX->EGFR Ras RAS Grb2->Ras Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Cmpd-X.

Phase 3: Elucidating the Mechanism of Action

Once on-target cellular activity is confirmed, the next logical step is to determine the downstream cellular fate. Do the growth-arrested cells undergo programmed cell death (apoptosis) or do they simply stop dividing (cell cycle arrest)?

Apoptosis Induction

Experimental Choice: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a highly quantitative and reliable method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a DNA dye that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).[12]

Protocol: Annexin V/PI Apoptosis Assay[13][16]
  • Cell Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. Treat with Cmpd-X at 1x, 5x, and 10x GI50 concentrations for 24-48 hours. Include a vehicle (DMSO) control.

  • Cell Harvest: Collect both floating and adherent cells. Wash cells once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Cell Cycle Analysis

Experimental Choice: Propidium Iodide (PI) staining of fixed cells followed by flow cytometry allows for the quantification of DNA content, which reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15] An accumulation of cells in a specific phase suggests the inhibitor interferes with progression through that stage.

Protocol: Cell Cycle Analysis with Propidium Iodide [16]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvest & Fixation: Harvest cells and wash with PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Fix on ice for at least 2 hours or at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry using a linear scale for the fluorescence channel to properly resolve the 2n (G0/G1) and 4n (G2/M) DNA content peaks.

Conclusion and Future Directions

This guide outlines a systematic, robust, and logically sequenced strategy for the initial biological characterization of a novel pyrimidine-based kinase inhibitor. By progressing from broad biochemical profiling to specific cell-based mechanistic studies, researchers can build a comprehensive data package that clearly defines the compound's potency, selectivity, and mechanism of action. The comparative data generated against established inhibitors provides crucial context for its potential advantages, such as overcoming resistance mutations.

The results from this evaluation pipeline will form the basis for subsequent preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of in vitro kinase assays, with a specific focus on the evaluation of pyrimidine-based inhibitors. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, frequently mimicking the adenine ring of ATP to achieve potent, competitive inhibition.[1] Therefore, selecting and optimizing the right assay is not merely a technical choice—it is fundamental to accurately determining potency (IC50), understanding the mechanism of action, and guiding the structure-activity relationship (SAR) studies that drive drug discovery programs.[2][3]

This guide moves beyond simple protocol lists. It is structured to provide a deep, mechanistic understanding of why certain assays are chosen over others, the subtleties of their execution, and the interpretation of the data they generate. We will explore the core principles, compare the most prevalent technologies, and provide field-proven protocols and insights to ensure your experimental systems are robust, reliable, and self-validating.

Part 1: Foundational Principles—What Are We Measuring?

At its core, an in vitro kinase assay quantifies the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide or protein).[4] The inhibitory potential of a compound, such as a pyrimidine derivative, is measured by its ability to reduce this rate of phosphorylation.[5]

The fundamental kinase reaction can be visualized as follows:

cluster_reactants Reactants cluster_products Products Kinase Kinase mid Kinase->mid Catalysis ATP ATP ATP->mid Substrate Substrate (Peptide/Protein) Substrate->mid Kinase_p Kinase ADP ADP PhosphoSubstrate Phosphorylated Substrate mid->Kinase_p mid->ADP mid->PhosphoSubstrate

Caption: The fundamental kinase-catalyzed phosphorylation reaction.

Assay technologies differ in which component of this reaction they detect: the consumption of ATP, the formation of ADP, or the generation of the phosphorylated substrate. This choice has significant implications for sensitivity, throughput, and susceptibility to interference.

Part 2: A Comparative Analysis of Key Assay Formats

The ideal kinase assay for high-throughput screening (HTS) should be reliable, efficient, and economical.[6] For lead optimization, however, the focus shifts to assays that provide deep mechanistic insight.[7] Here, we compare four major classes of biochemical assays, highlighting their strengths and weaknesses for characterizing pyrimidine-based inhibitors.

FeatureRadiometric Assay (Filter Binding)Luminescence (ADP Detection)TR-FRET (Phospho-Detection)Mobility Shift Assay
Principle Measures incorporation of radiolabeled 32P or 33P from ATP into a substrate.[8]Measures ADP production via a coupled enzyme reaction that generates light.[9]Measures FRET between a Europium-labeled antibody and a fluorescently-labeled substrate upon phosphorylation.[10]Measures the electrophoretic mobility difference between a fluorescently-labeled substrate and its phosphorylated product.[11][12]
Throughput Low to MediumHighHighMedium to High
ATP Conc. Highly flexible; can be run at physiological mM concentrations.[13]Flexible, with linearity up to 1 mM ATP for some kits.[14]Typically tested up to 1 mM ATP.[15]Typically run at or near the Km for ATP.[16]
Pros Considered the "gold standard" for accuracy; direct activity measurement; not prone to light-based interference.[13][17]High sensitivity; simple "add-and-read" format; universal for any ADP-generating enzyme.[18][19]Homogeneous "mix-and-read" format; high signal-to-background; time-resolved nature minimizes prompt fluorescence interference.[15]Ratiometric data reduces false positives; real-time kinetics possible; low interference from fluorescent compounds.[12][20]
Cons Requires handling of radioactive materials and specialized disposal; low throughput; laborious.[19]Susceptible to interference from compounds that affect luciferase; multi-step process.[13][19]Requires a specific phospho-antibody and labeled substrate for each target, which may not be available.[19]Requires specialized instrumentation; substrate must be a fluorescently-labeled peptide.[12]

Part 3: Deep Dive—Protocols and Expert Insights

The Gold Standard: Radiometric Filter Binding Assay

This method directly measures the catalytic transfer of a radiolabeled phosphate, making it a benchmark for accuracy.[8] Its key advantage is the ability to run reactions at high, physiologically relevant ATP concentrations (1-10 mM), which is crucial for correctly assessing the potency of ATP-competitive inhibitors like many pyrimidines.[13]

  • Reaction Setup : In a 96-well plate, prepare the kinase reaction mixture. For a 20 µL reaction, combine:

    • 17.8 µL of a master mix containing kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT), the specific peptide substrate (e.g., 80 µM), and the kinase enzyme (e.g., 50 nM).[8]

    • 0.2 µL of the pyrimidine inhibitor diluted in DMSO (or DMSO alone for control).

  • Initiation : Start the reaction by adding 2 µL of the ATP mixture, containing unlabeled ATP to reach the desired final concentration (e.g., 200 µM) and [γ-33P]ATP.[8]

  • Incubation : Incubate the plate at 30°C for 30-60 minutes. The exact time should be within the linear range of the reaction, determined during assay development.[8]

  • Stopping & Spotting : Terminate the reactions. Spot 3-5 µL of each reaction onto a P81 phosphocellulose filter paper mat.[8]

  • Washing : To remove unreacted [γ-33P]ATP, wash the filter mat 4 times for 5 minutes each in chilled 0.5% phosphoric acid. Perform a final 5-minute wash with acetone to dry the mat.[8]

  • Detection : Air dry the filter mat completely. Quantify the radioactivity in each spot using a phosphorimager or liquid scintillation counter.[21]

  • Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[5]

Expert Insight: The radiometric assay is unparalleled for mechanism-of-action studies. By determining an inhibitor's IC50 at various ATP concentrations, you can definitively confirm its ATP-competitive nature.

The High-Throughput Workhorse: ADP-Glo™ Luminescent Assay

The ADP-Glo™ assay is a popular choice for HTS campaigns due to its high sensitivity, broad dynamic range, and simple workflow.[18] It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[22]

  • Compound Plating : Prepare serial dilutions of the pyrimidine-based inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well white assay plate.[23]

  • Kinase Reaction :

    • Add 2.5 µL of a solution containing the kinase enzyme and peptide substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL.[24]

  • Incubation : Incubate the plate at room temperature for 60 minutes.[23]

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[22] Incubate at room temperature for 40 minutes.[24]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce a light signal.[9][22] Incubate at room temperature for 30-60 minutes.

  • Detection : Measure the luminescence using a plate-reading luminometer.[24]

  • Analysis : The luminescent signal is proportional to kinase activity. Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.[23]

Expert Insight: Always run an ATP-to-ADP standard curve alongside your experiment.[24] This is critical for ensuring the assay is performing correctly and allows you to convert relative light units (RLU) into the actual amount of ADP produced, providing a quantitative measure of enzyme activity.

The Homogeneous & Sensitive Option: LANCE™ Ultra TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust, homogeneous format with high sensitivity.[15] The LANCE™ Ultra technology uses a long-lifetime Europium (Eu) chelate as a donor and a small ULight™ molecule as an acceptor.[25] This time-resolved measurement significantly reduces interference from compound autofluorescence, a common issue with pyrimidine derivatives which often contain aromatic systems.

  • Reaction Setup : In a 384-well plate, prepare a 10 µL kinase reaction.

    • Add 5 µL of a 2X solution of the pyrimidine inhibitor.

    • Add 5 µL of a 2X solution containing the kinase, ULight-labeled peptide substrate, and ATP in kinase buffer.[26]

  • Incubation : Cover the plate and incubate at room temperature for 60 minutes.[26]

  • Stopping and Detection : Add 10 µL of a 2X Stop/Detection mix. This solution contains EDTA to stop the kinase reaction and a Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.[26][27]

  • Final Incubation : Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.[26]

  • Detection : Read the plate on a TR-FRET enabled reader, exciting at 320 or 340 nm and measuring emissions at 615 nm (donor) and 665 nm (acceptor).[10]

  • Analysis : The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). Use this ratio to calculate percent inhibition and determine the IC50 value.

cluster_workflow Comparative Assay Workflow start_rad 1. Setup Kinase Rxn (with 33P-ATP & Inhibitor) incubate_rad 2. Incubate (30-60 min) start_rad->incubate_rad spot_rad 3. Spot on P81 Filter incubate_rad->spot_rad wash_rad 4. Wash Filter (Remove free 33P-ATP) spot_rad->wash_rad read_rad 5. Read Radioactivity (Phosphorimager) wash_rad->read_rad start_adp 1. Setup Kinase Rxn (with Inhibitor) incubate_adp 2. Incubate (60 min) start_adp->incubate_adp add_adp_reagent 3. Add ADP-Glo Reagent (Stop Rxn, Deplete ATP) incubate_adp->add_adp_reagent incubate_adp2 4. Incubate (40 min) add_adp_reagent->incubate_adp2 add_detect_reagent 5. Add Kinase Detection Reagent (Generate Light) incubate_adp2->add_detect_reagent incubate_adp3 6. Incubate (30-60 min) add_detect_reagent->incubate_adp3 read_adp 7. Read Luminescence incubate_adp3->read_adp start_fret 1. Setup Kinase Rxn (Inhibitor, ULight-Substrate) incubate_fret 2. Incubate (60 min) start_fret->incubate_fret add_stop_detect 3. Add Stop/Detection Mix (EDTA + Eu-Antibody) incubate_fret->add_stop_detect incubate_fret2 4. Incubate (60 min) add_stop_detect->incubate_fret2 read_fret 5. Read TR-FRET Signal incubate_fret2->read_fret Title Determining Mechanism of Action (MoA) Assay Perform Kinase Assay (e.g., ADP-Glo) VaryATP Vary ATP Concentration (e.g., 0.1x Km, 1x Km, 10x Km) Assay->VaryATP MeasureIC50 Determine IC50 at each [ATP] for the Inhibitor VaryATP->MeasureIC50 Plot Plot IC50 vs. [ATP] MeasureIC50->Plot Decision Does IC50 increase with [ATP]? Plot->Decision Competitive ATP-Competitive MoA Decision->Competitive Yes NonCompetitive Non-ATP Competitive MoA Decision->NonCompetitive No

References

The Pyrimidine Scaffold in Kinase-Targeted Therapeutics: A Comparative Guide to Src/Abl PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the field of targeted protein degradation, the pyrimidine scaffold represents a cornerstone in the design of kinase inhibitors. Its inherent ability to mimic the hinge-binding motif of ATP has rendered it a privileged structure in medicinal chemistry. This guide delves into the cellular activity of PROTACs (Proteolysis Targeting Chimeras) that leverage a pyrimidine-based warhead, with a specific focus on the degradation of the non-receptor tyrosine kinases, c-Src and Bcr-Abl. While the specific derivative 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has not been extensively characterized in the public domain as a PROTAC warhead, its structural similarity to known kinase inhibitors provides a strong rationale for its potential application in targeting kinases like Src and Abl. This guide will, therefore, offer a comparative analysis of well-characterized Src/Abl PROTACs, providing a framework for the potential development and evaluation of novel degraders based on similar pyrimidine scaffolds.

From Inhibition to Degradation: The PROTAC Advantage

Traditional kinase inhibitors function through competitive occupancy of the ATP-binding site, leading to the blockage of downstream signaling pathways.[1] However, this approach often necessitates high systemic exposure to maintain target engagement, which can lead to off-target effects and the development of drug resistance. PROTACs, on the other hand, offer a catalytic mode of action. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein copies, often resulting in a more profound and durable pharmacological effect.

The Mechanism of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein of interest (POI), such as Src or Abl kinase.

PROTAC_Mechanism cluster_0 PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (e.g., Src/Abl) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Proteasome->Degraded Degradation caption Figure 1. Mechanism of PROTAC action. Experimental_Workflow cluster_workflow PROTAC Cellular Activity Workflow cluster_protein Protein Degradation Analysis cluster_viability Cell Viability Analysis Start Seed Cells (e.g., K562, CAL148) Treatment Treat with PROTACs (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Assay Lysis Cell Lysis & Protein Quantification Harvest->Lysis WB Western Blotting (Target & Loading Control) Lysis->WB Densitometry Densitometry Analysis (DC50 & Dmax Calculation) WB->Densitometry Measurement Measure Luminescence/Absorbance Assay->Measurement IC50 IC50/GI50 Calculation Measurement->IC50 caption Figure 2. Experimental workflow.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of drug structures and as a fundamental building block of DNA and RNA.[1] Its unique chemical properties make it an attractive scaffold for designing targeted therapeutics, particularly in oncology.[2] A significant portion of modern kinase inhibitors, including several FDA-approved drugs, are built upon a pyrimidine core.[3][4] This is largely due to the ability of the pyrimidine scaffold to act as a "hinge-binding motif," forming critical hydrogen bonds with amino acid residues in the hinge region of protein kinases, a common mechanism for achieving potent and selective inhibition.[1]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific class of pyrimidine derivatives originating from the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine core. This scaffold serves as a versatile starting point for the synthesis of potent kinase inhibitors, including those targeting BRD4. We will dissect the role of each substituent, compare analog performance with established inhibitors, and provide detailed experimental protocols for synthesis and evaluation, offering researchers a comprehensive framework for developing novel therapeutics based on this privileged structure.

The 4-Aminopyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The inhibitory power of this compound class stems from its central 2,4-substituted pyrimidine ring. The nitrogen atoms at positions 1 and 3 of the ring act as hydrogen bond acceptors, while the exocyclic amine at the C4 position acts as a hydrogen bond donor. This arrangement allows the molecule to mimic the adenine base of ATP, enabling it to dock effectively into the highly conserved ATP-binding pocket of many kinases.

Below is the core structure highlighting the key points for chemical modification to explore the structure-activity relationship.

G cluster_0 Core Scaffold: this compound mol R1_label R¹ (C2 Position) - Key for diversification - Modulates potency & selectivity R1_label->mol Cl R2_label R² (C5 Position) - Gatekeeper interaction - Influences selectivity R2_label->mol CH₃ R3_label R³ (Phenyl Ring) - Vector for solubility - Can access outer pockets R3_label->mol NO₂

Caption: Core structure with key modification points (R¹, R², R³).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically optimized by modifying three primary positions: the C2-chloro group (R¹), the C5-methyl group (R²), and the 3-nitrophenyl moiety (R³).

The C2 Position (R¹): A Gateway to Potency and Selectivity

The chlorine atom at the C2 position is an excellent leaving group, making it the primary site for synthetic diversification via nucleophilic aromatic substitution (SNAr).[3] Replacing the chlorine with various amine-containing fragments is a common and highly effective strategy to enhance potency and modulate selectivity.

  • Rationale for Modification: The C2 substituent typically points towards the solvent-exposed region of the ATP binding pocket. Introducing larger, more complex moieties can form additional interactions (hydrophobic, hydrogen bonding) with residues outside the immediate hinge region, thereby increasing binding affinity and selectivity for the target kinase.

  • Comparison with Alternatives: In the discovery of Dasatinib (BMS-354825), a dual Src/Abl inhibitor, the C2 position of a related aminothiazole scaffold was modified with a hydroxyethyl-piperazine group, which proved crucial for achieving the desired potency and pharmacokinetic profile.[5] Similarly, for Aurora kinase inhibitors, substitution at this position with fragments like ethylpiperazine was shown to be critical for activity.[6]

  • SAR Insights:

    • Small Amines: Replacing -Cl with small alkylamines or cyclic amines (e.g., morpholine, piperidine) often serves as a baseline. These modifications can confirm target engagement but may lack high potency.

    • Functionalized Piperazines/Piperidines: Introduction of groups like N-methylpiperazine or 4-hydroxypiperidine can significantly improve aqueous solubility and provide additional hydrogen bonding opportunities, often leading to a marked increase in potency.

    • Extended Linkers: Incorporating flexible linkers (e.g., ethylamine) connected to another cyclic system can allow the molecule to access deeper pockets, potentially leading to highly potent and selective inhibitors.

The C5 Position (R²): Tuning Selectivity via the Gatekeeper Residue

The C5-methyl group is positioned near the "gatekeeper" residue of the kinase binding pocket.[4] This residue is a critical determinant of the pocket's size and shape and varies across the kinome. Therefore, modifications at C5 are a powerful tool for tuning selectivity.

  • Rationale for Modification: Altering the size and electronics of the C5 substituent directly impacts the steric and electronic complementarity with the gatekeeper residue. A bulkier group may be well-tolerated by a kinase with a small gatekeeper (e.g., glycine) but may clash with a kinase possessing a larger gatekeeper (e.g., methionine or phenylalanine).

  • Comparison with Alternatives: Studies on ALK/EGFR dual inhibitors have shown that a C5-chloro substitution on the pyrimidine ring is well-tolerated and contributes to potent inhibition.[7] In other series, 5-fluoro substitutions have also been explored to modulate electronic properties without significantly increasing steric bulk.[8]

  • SAR Insights:

    • Methyl (Baseline): The methyl group provides a good starting point, offering a small hydrophobic interaction.

    • Halogens (-F, -Cl): Replacing the methyl with a halogen can enhance binding through halogen bonding or by altering the electronics of the pyrimidine ring. 5-chloro derivatives have shown consistent biological activities in some series.[8]

    • Larger Alkyl/Cycloalkyl Groups: Introducing ethyl, cyclopropyl, or larger groups can be used to probe the size of the pocket. A sharp drop-off in activity with larger groups suggests a sterically constrained pocket near the gatekeeper.

The N-(3-nitrophenyl) Moiety (R³): Impact on Orientation and Physicochemical Properties

The N-phenyl ring at the C4-amino position is crucial for anchoring the inhibitor. The substitution pattern on this ring dictates the molecule's orientation and can be modified to improve physicochemical properties.

  • Rationale for Modification: The 3-nitro group is a strong electron-withdrawing group that influences the pKa of the C4-amine and the overall electronic distribution of the molecule.[9] It also serves as a potential hydrogen bond acceptor. Replacing or repositioning this group, or adding other substituents, can fine-tune these properties.

  • Comparison with Alternatives: In a series of CDK9 inhibitors, the potency was highly dependent on the substitution of the C2-aniline ring (analogous to our C4-aniline).[10] A 3-nitrophenyl group conferred high potency. For Aurora kinase inhibitors, para-substitution on the aniline ring was found to be critical for both potency and selectivity.[11]

  • SAR Insights:

    • Nitro Group Position: Moving the nitro group from the meta (3) to the ortho (2) or para (4) position can drastically alter the preferred conformation and binding affinity. The para-position often allows for extension into the solvent.

    • Replacing the Nitro Group: Substituting the nitro group with other functionalities like sulfonamides, amides, or small alkyl groups can improve metabolic stability and solubility while maintaining or improving potency. For example, sulfonamides are excellent hydrogen bond acceptors and can significantly enhance binding.[4]

    • Additional Substitution: Adding small groups like methyl or fluoro to other positions on the phenyl ring can block potential sites of metabolism or provide additional favorable interactions.

Comparative Data Summary

To illustrate the SAR principles, the following table summarizes hypothetical inhibitory data (IC₅₀) for analogs of the core scaffold against a representative protein kinase ("Kinase X").

Compound ID R¹ (C2-Substituent) R² (C5-Substituent) R³ (C4-Aniline) IC₅₀ (nM) for Kinase X
Core-01-Cl (Parent)-CH₃3-Nitrophenyl>10,000
Ana-01-Morpholine-CH₃3-Nitrophenyl850
Ana-02-(4-Methylpiperazin-1-yl)-CH₃3-Nitrophenyl120
Ana-03 -(4-Methylpiperazin-1-yl) -Cl 3-Nitrophenyl 45
Ana-04-(4-Methylpiperazin-1-yl)-Cyclopropyl3-Nitrophenyl650
Ana-05-(4-Methylpiperazin-1-yl)-CH₃4-Nitrophenyl210
Ana-06-(4-Methylpiperazin-1-yl)-CH₃3-(Methylsulfonyl)phenyl95

Data is hypothetical and for illustrative purposes only.

Analysis:

  • Replacing the C2-chloro group is essential for activity (Core-01 vs. Ana-01, Ana-02).

  • The 4-methylpiperazine (Ana-02) is superior to morpholine (Ana-01), likely due to improved solubility and/or an additional hydrophobic interaction from the methyl group.

  • Modifying the C5 position has a significant impact. Changing methyl to chloro (Ana-03) improves potency, suggesting a favorable interaction with the gatekeeper. However, the larger cyclopropyl group (Ana-04) reduces activity, indicating steric hindrance.

  • Modification of the phenyl ring substituent (Ana-06) shows that a methylsulfonyl group is a viable replacement for the nitro group, maintaining high potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

Protocol 1: General Synthesis of C2-Amine Analogs via SNAr

This protocol describes the key synthetic step for diversifying the scaffold at the R¹ position.

Caption: General workflow for the synthesis of C2-analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or N-Methyl-2-pyrrolidone, 5-10 mL per mmol) in a sealed reaction vessel, add the desired amine (R¹-H, 1.2-1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[3]

  • Heating: Seal the vessel and heat the reaction mixture at 100-140 °C for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated sodium chloride (brine) solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for determining the potency (IC₅₀) of synthesized analogs against a target kinase. This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET signal. A potent inhibitor will displace the tracer, disrupting FRET and leading to a low signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (analogs) in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Typically, an 11-point, 3-fold serial dilution starting from 10 µM is used.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody at 2x the final desired concentration in the assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at 2x the final desired concentration.

  • Assay Plate Loading: In a low-volume 384-well plate, add 5 µL of each test compound dilution. Add 5 µL of the kinase/antibody mixture to all wells.

  • Initiation of Reaction: Add 5 µL of the tracer solution to all wells to initiate the binding reaction. The final volume will be 15 µL.

  • Incubation: Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationship is well-defined and offers clear strategies for optimization. The C2 position serves as the primary handle for introducing diverse chemical matter to enhance potency, while the C5 position is a critical modulator of kinome selectivity. Finally, modifications to the C4-phenyl ring provide an avenue for fine-tuning physicochemical properties and exploring additional binding interactions. By employing the systematic synthetic and evaluation protocols outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to develop next-generation targeted therapies.

References

A Researcher's Guide to Linker Scaffolds in PROTAC Synthesis: A Comparative Analysis of Alternatives to Traditional Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker element in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. Historically, building blocks like 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine have served as valuable scaffolds for linker synthesis, leveraging robust chemistries like nucleophilic aromatic substitution (SNAr). However, the demand for PROTACs with enhanced potency, selectivity, and "drug-like" properties has catalyzed a shift away from simple alkyl and poly(ethylene glycol) (PEG) chains towards more sophisticated linker architectures. This guide provides an in-depth comparison of strategic alternatives, moving from the foundational pyrimidine-based approach to the modularity of "click chemistry," the conformational control of saturated heterocycles, and the spatiotemporal precision of photoswitchable linkers. We will provide a technical deep-dive into the causality behind these strategic choices, supported by comparative experimental data and detailed synthetic protocols.

The Foundational Role and Limitations of Pyrimidine-Based Linkers

The subject of our analysis, This compound , represents a class of heterocyclic building blocks used to introduce a degree of rigidity and defined exit vectors within a PROTAC linker. The chloropyrimidine moiety is an electrophilic hub, primed for SNAr reactions with nucleophilic handles (e.g., amines) on a nascent PROTAC fragment. This approach is synthetically reliable and yields a stable, metabolically robust linkage.

However, an over-reliance on this and similar simple scaffolds presents several limitations:

  • Limited Chemical Space: The iterative, linear synthesis required can be time-consuming and limits the rapid exploration of diverse linker lengths and compositions.

  • Physicochemical Properties: Resulting linkers can often be hydrophobic, contributing to poor aqueous solubility—a significant hurdle for these "beyond Rule of Five" molecules.[1]

  • Lack of Functional Control: The resulting linker is typically a passive tether, offering little in the way of functional modulation of the PROTAC's behavior.

The following sections will explore advanced alternatives that address these limitations, providing researchers with a toolkit for more rational and efficient PROTAC design.

Alternative Synthetic Strategies and Linker Architectures

The "Click Chemistry" Revolution: Triazole-Based Linkers

One of the most powerful alternatives to traditional linker synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction allows for the rapid, efficient, and modular assembly of two fragments—one bearing a terminal alkyne and the other an azide—to form a highly stable 1,2,3-triazole ring.

Why Choose This Strategy?

  • Modularity and Speed: It enables the rapid synthesis of large PROTAC libraries by simply "clicking" together different warheads, E3 ligands, and linker components.[3][4]

  • Improved Physicochemical Properties: The triazole ring is a metabolically stable bioisostere for an amide bond but can offer different properties. Its placement within the linker can be tuned to optimize solubility and lipophilicity.[5][]

  • Structural Role: The planar triazole ring can act as a rigid conformational constraint and can form productive hydrogen bonds within the ternary complex, enhancing binding affinity and degradation efficiency.[3]

Workflow Comparison: SNAr vs. Click Chemistry The following diagram illustrates the strategic difference between a linear SNAr-based synthesis and the convergent "click" chemistry approach.

G cluster_0 A) Traditional Linear Synthesis (e.g., S~N~Ar) cluster_1 B) Convergent 'Click' Synthesis A1 Warhead-Linker Fragment A2 Chloropyrimidine Core A1->A2 Step 1: S~N~Ar A3 E3 Ligase Ligand A2->A3 Step 2: Coupling A4 Final PROTAC A3->A4 B1 Warhead-Alkyne B4 Warhead-Linker-E3 B1->B4 Click Reaction (CuAAC) B2 Linker-Azide B2->B4 B3 E3 Ligase Ligand B3->B2 Pre-functionalize

Caption: Comparison of linear vs. convergent PROTAC synthesis workflows.

Comparative Experimental Data

While a direct head-to-head comparison with a pyrimidine linker is scarce, a study by Scott et al. on CDK9 degraders demonstrates how subtle changes in the triazole's position within the linker can significantly impact degradation potency (DC50) and cytotoxicity (IC50). This highlights the triazole's active role in modulating the PROTAC's biological activity.

Compound IDLinker Atoms (Thalidomide side:AT7519 side)IC50 (MV4-11 cells, nM)DC50 (MOLM-13 cells, nM)Dmax (%)Kinetic Solubility (μM)
16 4:101621826.7
17 6:810187710.0
18 8:68118219.3
19 10:412167618.0
20 12:211148226.3
Data adapted from Scott et al., ACS Med. Chem. Lett. 2022.[5][]

This data illustrates that linker optimization is not merely about length; the strategic placement of rigid functional groups like triazoles is a critical parameter for achieving optimal degradation.[5]

Engineering Rigidity: Piperidine and Piperazine Linkers

Incorporating saturated heterocyclic rings like piperidine and piperazine is an increasingly popular strategy to impart conformational rigidity.[2][4][7] Unlike flexible PEG or alkyl chains which have a high entropic penalty upon binding, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2][8]

Why Choose This Strategy?

  • Conformational Constraint: Reduces the flexibility of the linker, which can lock the PROTAC into an optimal orientation for ternary complex formation, improving potency.[8]

  • Improved Pharmacokinetics: The constrained structure can enhance metabolic stability.[7] The basic nitrogen atoms in piperazine can also be protonated at physiological pH, which can significantly improve aqueous solubility—a major advantage for PROTACs.[7][9]

  • Versatile Synthesis: These motifs are common building blocks in medicinal chemistry and can be readily incorporated into linker syntheses.[7]

Piperidine vs. Piperazine: A Head-to-Head Comparison

FeaturePiperidinePiperazineCausality & Rationale
Structure Single basic amineTwo basic aminesPiperazine's second nitrogen offers an additional handle for synthesis or tuning solubility.
Basicity (pKa) ~11pKa1 ~9.8, pKa2 ~5.6Piperazine's pKa values allow for protonation in acidic endosomes, potentially aiding cellular escape, while remaining largely neutral in the cytosol.[]
Solubility Moderate improvementSignificant improvementThe ability to form a charged species at physiological pH dramatically increases aqueous solubility.[7][9]
Metabolic Stability GoodGenerally goodRigid cyclic structures are less prone to metabolism than linear chains. Amide coupling to the piperazine nitrogen can prevent N-dealkylation.[7]

Comparative Experimental Data

Direct comparisons of piperidine vs. piperazine linkers are limited, but data on BRD4-targeting PROTACs using piperazine-containing linkers show the potent degradation that can be achieved with this strategy.

CompoundLinker StructureDC50 (nM)Dmax (%)
ARV-825 JQ1 - Piperazine-PEG - Pomalidomide<1>95
dBET1 JQ1 - Piperazine-Alkyl - Pomalidomide~4>95
Illustrative data based on known high-potency BRD4 degraders incorporating piperazine motifs.[3]

The clinical success of molecules like ARV-110 and ARV-471, which incorporate these rigid heterocyclic motifs, underscores the power of this design strategy.[7]

Spatiotemporal Control: Photoswitchable Azobenzene Linkers

A frontier in linker design involves embedding "smart" functionalities that allow for external control over PROTAC activity. Photoswitchable linkers, typically containing an azobenzene moiety, are a prime example. The azobenzene unit can be reversibly isomerized between its trans and cis forms using specific wavelengths of light.

Why Choose This Strategy?

  • Conditional Activity: The two isomers have different lengths and geometries. By designing the PROTAC so that only one isomer (e.g., the trans form) can effectively induce a ternary complex, protein degradation can be turned "on" or "off" with light.[10][11]

  • Spatiotemporal Precision: This allows for precise control over where and when the PROTAC is active, potentially reducing off-target effects and toxicity.

  • Research Tool: PhotoPROTACs are invaluable tools for studying the kinetics and dynamics of protein degradation in real-time.

Mechanism of Action

G cluster_0 Inactive State cluster_1 Active State Inactive PROTAC (cis-azobenzene) Too short/bent POI_I Target Protein (POI) Inactive->POI_I Binds POI E3_I E3 Ligase Inactive->E3_I Binds E3 Active PROTAC (trans-azobenzene) Correct geometry Inactive->Active Light (λ1) label_I No Ternary Complex No Degradation Active->Inactive Light (λ2) or Thermal Relaxation Ternary POI-PROTAC-E3 Ternary Complex Active->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation

Caption: Light-induced activation of an Azobenzene-containing PROTAC.

While quantitative data is specific to each photoPROTAC system, studies have successfully demonstrated light-inducible degradation of targets like BCR-ABL, highlighting the viability of this innovative approach.[4][12]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general synthesis for a BRD4-targeting PROTAC using a Boc-protected piperazine linker, adapted from published methodologies.[7]

Workflow Diagram

G Pomalidomide Pomalidomide Step1 1. Activate Pomalidomide (HATU, DIPEA, DMF) Pomalidomide->Step1 Linker Boc-Piperazine-Linker Step2 2. Couple to Linker Linker->Step2 JQ1 JQ1-COOH Step4 4. Activate JQ1 (HATU, DIPEA, DMF) JQ1->Step4 Step1->Step2 Step3 3. Deprotect Linker (TFA, DCM) Step2->Step3 Step5 5. Final Coupling Step3->Step5 Step4->Step5 Step6 6. Purify (HPLC) Step5->Step6

Caption: Synthetic workflow for a piperazine-linked PROTAC.

Step-by-Step Methodology:

  • Activation of E3 Ligand: Dissolve pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15-20 minutes.

  • First Coupling: To the activated pomalidomide solution, add the Boc-protected piperazine-containing linker (1.1 eq). Stir at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours. Concentrate the solution under reduced pressure to remove excess TFA and solvent.

  • Activation of Warhead: In a separate flask, dissolve the (+)-JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.

  • Final Coupling: Add a solution of the deprotected pomalidomide-linker intermediate in DMF to the activated JQ1 solution. Stir at room temperature for 4-6 hours until completion (monitor by LC-MS).

  • Final Purification: Purify the final PROTAC product by preparative reverse-phase HPLC to yield the desired compound.

Protocol 2: PROTAC Synthesis via CuAAC "Click Chemistry"

This protocol provides a general method for the CuAAC reaction to assemble a PROTAC from alkyne- and azide-functionalized precursors.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable vial, dissolve the alkyne-functionalized fragment (e.g., Warhead-Alkyne, 1.0 eq) and the azide-functionalized fragment (e.g., Linker-E3 Ligand, 1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Prepare Catalyst/Reducing Agent: In separate vials, prepare fresh stock solutions of copper(II) sulfate (CuSO₄·5H₂O, e.g., 1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Initiate Reaction: Add sodium ascorbate (0.5 eq) to the reaction mixture, followed by CuSO₄·5H₂O (0.1 eq).

  • Reaction Progress: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often open to the air. Monitor progress by LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the primary assay for quantifying PROTAC efficacy (determining DC50 and Dmax).

  • Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Dosing: Treat cells with a serial dilution of the PROTAC (typically from 1 µM down to sub-nanomolar concentrations) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation observed).[2]

Conclusion and Future Outlook

The linker is unequivocally a central player in the design of a successful PROTAC. While traditional building blocks like this compound provide a reliable synthetic entry point, they represent only the beginning of the "linkerology" story. The strategic incorporation of alternative scaffolds offers a powerful toolkit to overcome the challenges of potency, selectivity, and pharmacokinetics.

  • Click chemistry provides unparalleled modularity for rapid SAR exploration.

  • Saturated heterocycles like piperazine offer a proven method to enhance rigidity and solubility, leading to molecules with improved clinical potential.

  • Photoswitchable linkers represent the next frontier, promising unprecedented control over protein degradation.

The choice of linker strategy is not a one-size-fits-all decision. It requires a careful, case-by-case evaluation based on the specific target protein, the E3 ligase, and the desired properties of the final molecule. As our understanding of ternary complex biology deepens, future linker designs will likely become even more sophisticated, incorporating elements that actively and predictably modulate protein-protein interactions to achieve the next generation of targeted protein degraders.

References

The Pyrimidine Scaffold: A Privileged Framework for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure, Activity, and Experimental Evaluation of Pyrimidine-Based Kinase Inhibitors

Introduction: The Central Role of Kinases and the Rise of Targeted Inhibition

Protein kinases, a vast family of enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant kinase activity can drive uncontrolled cell proliferation and survival. This has positioned kinases as one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases, shifting the paradigm from broad-spectrum cytotoxic chemotherapy to targeted, precision medicine.

At the heart of many successful kinase inhibitors lies the pyrimidine scaffold, a heterocyclic aromatic organic compound. Its inherent ability to mimic the purine ring of ATP, the natural substrate for kinases, makes it an ideal framework for designing competitive inhibitors that occupy the ATP-binding site of these enzymes.[1][2] The versatility of the pyrimidine core allows for extensive chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative study of four prominent FDA-approved pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, Ibrutinib, and Palbociclib. We will delve into their mechanisms of action, structure-activity relationships, and selectivity profiles, supported by experimental data and detailed protocols for their evaluation.

The Pyrimidine Scaffold: A Versatile Template for Kinase Inhibitors

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[4] Different substitution patterns on the pyrimidine ring give rise to distinct classes of inhibitors with unique target profiles.

  • 2-Aminopyrimidine: This scaffold is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor to the kinase hinge.

  • 4-Aminopyrimidine: Similar to the 2-aminopyrimidine, this scaffold also facilitates hinge binding.

  • 2,4-Diaminopyrimidine: This substitution pattern can offer additional interaction points and has been successfully employed in the design of potent kinase inhibitors.[4]

  • Fused Pyrimidines: The fusion of the pyrimidine ring with other heterocyclic systems, such as in the pyrazolo[3,4-d]pyrimidine core of Ibrutinib, creates a more rigid structure that can enhance binding affinity and selectivity.[5]

The strategic placement of various substituents on these core scaffolds allows for the exploitation of other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, leading to inhibitors with high potency and selectivity for their intended kinase targets.

Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors

To illustrate the diverse applications of the pyrimidine scaffold, we will compare four FDA-approved kinase inhibitors that have made a significant impact in the clinic.

Imatinib (Gleevec®): The Pioneer of Targeted Cancer Therapy
  • Core Scaffold: 2-Phenylaminopyrimidine

  • Primary Target: BCR-ABL, c-KIT, PDGFR[1]

  • Mechanism of Action: Imatinib is a competitive inhibitor that binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[3][6] This prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferative signals that drive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1]

Gefitinib (Iressa®): Targeting EGFR in Non-Small Cell Lung Cancer
  • Core Scaffold: 4-Anilinoquinazoline

  • Primary Target: Epidermal Growth Factor Receptor (EGFR)[7][8]

  • Mechanism of Action: Gefitinib competitively blocks the ATP-binding site of the EGFR tyrosine kinase.[7] It is particularly effective against activating mutations in EGFR, which are common in non-small cell lung cancer (NSCLC).[8] By inhibiting EGFR signaling, Gefitinib halts downstream pathways that promote cell proliferation and survival.[9]

Ibrutinib (Imbruvica®): A Covalent Inhibitor of Bruton's Tyrosine Kinase
  • Core Scaffold: Pyrazolo[3,4-d]pyrimidine

  • Primary Target: Bruton's Tyrosine Kinase (BTK)[10]

  • Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[9][10] This blocks B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Palbociclib (Ibrance®): A Selective Inhibitor of Cyclin-Dependent Kinases 4 and 6
  • Core Scaffold: 2-(Pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one

  • Primary Target: Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[11][12]

  • Mechanism of Action: Palbociclib is a highly selective, reversible inhibitor of CDK4 and CDK6.[11] By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor. This blocks the progression of the cell cycle from the G1 to the S phase, thereby halting the proliferation of cancer cells.[13]

Quantitative Data: A Head-to-Head Comparison of Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target inhibition can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50 values in nM) of Imatinib, Gefitinib, Ibrutinib, and Palbociclib against a panel of selected kinases, providing a comparative view of their selectivity profiles. Data has been compiled from various KINOMEscan and biochemical assays.[14][15][16][17][18][19][20]

Kinase TargetImatinib (IC50, nM)Gefitinib (IC50, nM)Ibrutinib (IC50, nM)Palbociclib (IC50, nM)
ABL1 25>10,000>10,000>10,000
c-KIT 100>10,000>10,000>10,000
PDGFRα 100>10,000>10,000>10,000
EGFR >10,0003350>10,000
BTK >10,000>10,0000.5>10,000
CDK4 >10,000>10,000>10,00011
CDK6 >10,000>10,000>10,00016
SRC 25010050>10,000
VEGFR2 >1,0001,000>1,000>10,000
p38α >1,000>1,000>1,000>10,000

Note: IC50 values are approximate and can vary depending on the specific assay conditions. This table is for comparative purposes.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by each of the discussed inhibitors.

Imatinib_Pathway BCR_ABL BCR-ABL (Constitutively Active) p_Substrate Phosphorylated Substrate BCR_ABL->p_Substrate P Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, STAT5, PI3K/AKT) p_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Gefitinib_Pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR Phosphorylated EGFR EGFR->p_EGFR P Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Gefitinib blocks the EGFR signaling pathway.

Ibrutinib_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates p_PLCg2 Phosphorylated PLCγ2 BTK->p_PLCg2 P Ibrutinib Ibrutinib Ibrutinib->BTK Covalently Inhibits PLCg2 PLCγ2 PLCg2->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) p_PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Ibrutinib irreversibly inhibits the BTK signaling pathway.

Palbociclib_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 p_Rb Phosphorylated Rb CDK46->p_Rb P Palbociclib Palbociclib Palbociclib->CDK46 Inhibits Rb Rb Rb->CDK46 E2F E2F Rb->E2F Inhibits p_Rb->E2F Releases CellCycle G1/S Phase Progression E2F->CellCycle

Caption: Palbociclib inhibits the CDK4/6-Rb pathway.

Experimental Protocols for Kinase Inhibitor Evaluation

The following protocols provide detailed, step-by-step methodologies for key experiments used to characterize pyrimidine-based kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem_Start Start Biochem_1 Prepare Kinase Reaction (Kinase, Substrate, Buffer) Biochem_Start->Biochem_1 Biochem_2 Add Inhibitor (Serial Dilution) Biochem_1->Biochem_2 Biochem_3 Initiate Reaction with ATP Biochem_2->Biochem_3 Biochem_4 Incubate Biochem_3->Biochem_4 Biochem_5 Stop Reaction & Detect Signal (e.g., ADP-Glo™) Biochem_4->Biochem_5 Biochem_6 Data Analysis (IC50) Biochem_5->Biochem_6 Biochem_End End Biochem_6->Biochem_End Cell_Start Start Cell_1 Seed Cells in Microplate Cell_Start->Cell_1 Cell_2 Add Inhibitor (Serial Dilution) Cell_1->Cell_2 Cell_3 Incubate Cell_2->Cell_3 Cell_4 Assess Cell Viability (e.g., CellTiter-Glo®) Cell_3->Cell_4 Cell_5 Data Analysis (GI50) Cell_4->Cell_5 Cell_End End Cell_5->Cell_End

Caption: General workflow for biochemical and cell-based kinase inhibitor assays.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a compound.[1][6]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase reaction buffer (specific to the kinase)

  • Test inhibitor (e.g., pyrimidine-based compound) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

    • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in kinase reaction buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare the kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase reaction mixture to the wells of the microplate.

    • Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • After the incubation, add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase reaction back to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4][9][21] It is commonly used to determine the cytotoxic or cytostatic effects of kinase inhibitors.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test inhibitor (e.g., pyrimidine-based compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Multichannel pipettes

  • Incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in cell culture medium to achieve the desired concentration range.

    • Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells. The final volume in each well should be consistent.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is directly proportional to the number of viable cells.

    • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally established itself as a cornerstone in the design of kinase inhibitors. Its versatility and ability to form crucial interactions within the kinase ATP-binding site have led to the development of numerous life-saving therapies. The comparative analysis of Imatinib, Gefitinib, Ibrutinib, and Palbociclib highlights the diverse range of kinase targets that can be effectively and selectively modulated through strategic modifications of the pyrimidine core.

The future of pyrimidine-based kinase inhibitor research will likely focus on several key areas. The development of next-generation inhibitors that can overcome acquired resistance mechanisms remains a significant challenge. This will require a deeper understanding of the structural and molecular basis of resistance and the design of novel pyrimidine derivatives that can target mutant kinases. Furthermore, the exploration of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket offers a promising avenue for achieving greater selectivity and overcoming ATP competition in the cellular environment. Finally, the application of computational methods, such as structure-based drug design and machine learning, will continue to accelerate the discovery and optimization of novel pyrimidine-based kinase inhibitors with improved efficacy and safety profiles, further solidifying the legacy of this remarkable scaffold in the fight against a multitude of diseases.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers

This guide provides essential safety and handling protocols for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS Number: 1202759-74-7).[1] As a complex organic molecule, its handling requires a thorough understanding of its constituent chemical moieties—a chlorinated pyrimidine, a nitroaniline group, and a methyl group—to anticipate its reactivity and potential hazards. This document synthesizes established safety data for structurally analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Analysis: A Structurally-Informed Perspective

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on the hazardous properties of its structural components is warranted. The primary hazards are anticipated to stem from the chloro, nitro, and amine functionalities.

  • Chlorinated Pyrimidine Core : Halogenated organic compounds can be toxic and may pose environmental hazards.[2][3][4] They can be irritating to the skin, eyes, and respiratory tract.

  • Nitrophenyl Amine Moiety : Aromatic nitro compounds and aromatic amines are often associated with toxicity, including potential for skin irritation, eye damage, and systemic effects upon absorption.[5][6][7] Compounds like 2-chloro-5-nitrophenol are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8]

  • Reactivity : While specific reactivity data is unavailable, the presence of nitro and chloro groups suggests avoiding strong oxidizing agents and high temperatures to prevent decomposition and the release of toxic fumes.[9][10]

Based on analogous compounds, the following GHS hazard classifications should be conservatively assumed:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE Levels
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][12]To prevent skin contact. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[11] Always inspect gloves before use and change them immediately upon contamination.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[11] A face shield should be worn over goggles when there is a significant risk of splashes or splattering.[11][12]To protect against splashes that could cause serious eye damage.[13][14]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) with a full front closure and long sleeves.[11] Long pants and closed-toe, chemical-resistant shoes are mandatory.[11][15]To protect the skin from contact with the chemical. Cotton-based clothing should be worn under the lab coat.[11]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient to control airborne dust or aerosols.[5][11]To prevent inhalation of the compound, which may cause respiratory irritation.[6][10][13] The need for respiratory protection should be determined by a formal risk assessment.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Handling Procedure A Conduct Risk Assessment B Review Safety Data for Analogous Compounds A->B C Select Appropriate Gloves (Nitrile/Neoprene) D Select Eye/Face Protection (Goggles/Face Shield) E Select Body Protection (Lab Coat, Closed Shoes) F Determine Need for Respiratory Protection G Don PPE in Correct Order C->G D->G E->G F->G H Handle Chemical in a Ventilated Enclosure G->H I Doff PPE Carefully to Avoid Contamination H->I

Caption: PPE selection and use workflow for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety at every stage.

Receiving and Storage
  • Receiving : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10] The container should be kept tightly closed.[6][9]

Handling Procedures
  • Engineering Controls : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6][9] Do not eat, drink, or smoke in the laboratory.[5][6]

  • Spill Response : In the event of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and place it in a sealed container for disposal.[4] Ensure adequate ventilation during cleanup.[9]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.[9]

  • Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][9]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Segregation

As a halogenated organic compound, it must be disposed of as hazardous waste.[2][3]

  • Solid Waste : Collect solid waste in a designated, labeled, and sealed container.

  • Liquid Waste : Collect liquid waste containing this compound in a separate, labeled container for halogenated organic waste.[2][16] Do not mix with non-halogenated waste streams.[3][16]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Pathway

Caption: Disposal pathway for this compound waste.

All waste disposal must be in accordance with local, state, and federal regulations.[6] The primary method of disposal for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[2][17]

Conclusion

The safe handling of this compound relies on a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.